Product packaging for (5-Fluorothiophen-2-yl)methanol(Cat. No.:CAS No. 824983-56-4)

(5-Fluorothiophen-2-yl)methanol

Cat. No.: B1392848
CAS No.: 824983-56-4
M. Wt: 132.16 g/mol
InChI Key: ANQLQOQLYYSYQP-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-2-yl)methanol is a useful research compound. Its molecular formula is C5H5FOS and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FOS B1392848 (5-Fluorothiophen-2-yl)methanol CAS No. 824983-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluorothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQLQOQLYYSYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678948
Record name (5-Fluorothiophen-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824983-56-4
Record name (5-Fluorothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: A Comprehensive Technical Protocol for the Reduction of 5-Fluorothiophene-2-carbaldehyde

Executive Summary: The Strategic Importance of Fluorinated Thiophene Alcohols

The incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The thiophene ring, in particular, is a prevalent isostere for phenyl groups, offering a five-membered heterocyclic core that is rich in synthetic handles. (5-Fluorothiophen-2-yl)methanol represents a critical building block, providing a primary alcohol for further functionalization while retaining the influential 5-fluoro-substituent. This guide provides an in-depth examination of its synthesis via the reduction of 5-fluorothiophene-2-carbaldehyde, focusing on the underlying chemical principles, a field-tested experimental protocol, and the rationale behind key procedural choices.

The Core Transformation: Aldehyde to Primary Alcohol

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis. The target transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the formyl group (-CHO) to yield a hydroxymethyl group (-CH2OH).

Mechanistic Rationale: The Role of Hydride Donors

This reduction is most effectively achieved through the use of nucleophilic hydride-donating reagents. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged alkoxide is then protonated during an aqueous or alcoholic workup step, yielding the final primary alcohol.

Sodium borohydride (NaBH₄) is an exemplary reagent for this purpose. It is a mild and selective reducing agent, perfectly suited for converting aldehydes and ketones to their corresponding alcohols without affecting more robust functional groups like esters or amides. This selectivity is paramount in multi-step syntheses where protecting other functional groups would be inefficient.

Comparative Analysis of Reducing Agents

While several reagents can effect this transformation, the choice is dictated by factors such as selectivity, safety, and operational simplicity.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (H₂/Catalyst)
Reactivity Mild & SelectiveStrong & UnselectiveVariable; depends on catalyst & conditions
Substrate Scope Reduces aldehydes & ketones.[1]Reduces aldehydes, ketones, esters, amides, carboxylic acids, nitriles.Reduces C=O, C=C, C≡C, NO₂, and other groups.
Solvent Protic solvents (MeOH, EtOH, H₂O) are suitable.Requires anhydrous aprotic solvents (THF, Et₂O).Various organic solvents.
Safety Profile Relatively safe to handle. Reacts with acid to produce H₂.Highly pyrophoric. Reacts violently with water and protic solvents.Requires handling of flammable H₂ gas, often under pressure.
Workup Simple aqueous quench and extraction.Requires careful, often cryogenic, quenching (e.g., Fieser workup).Filtration to remove the catalyst.
Verdict for Topic Optimal Choice: High selectivity for the aldehyde, operational simplicity, and enhanced safety profile make it the ideal reagent.Overkill & Hazardous: Non-selective and poses unnecessary safety risks for this specific transformation.Viable but Complex: Effective, but potential for thiophene ring side-reactions and the need for specialized equipment make it less practical.

Based on this analysis, Sodium Borohydride is the superior choice for the selective, safe, and efficient synthesis of this compound.

Visualization of the Synthetic Pathway & Workflow

Overall Reaction Scheme

The diagram below illustrates the direct conversion of the starting aldehyde to the target primary alcohol using sodium borohydride in a methanol solvent system.

Caption: Chemical transformation of the starting material to the final product.

Experimental Workflow Diagram

This flowchart outlines the logical progression of the laboratory procedure, from setup to final product isolation.

Workflow A Dissolve Aldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Stir & Monitor Reaction (TLC) C->D E Quench with Water D->E F Solvent Evaporation (Rotary Evaporator) E->F G Aqueous Workup (Extraction with EtOAc) F->G H Dry, Filter & Concentrate G->H I Purify Product (Column Chromatography) H->I J Characterize Final Product I->J

References

An In-depth Technical Guide on the Grignard Reaction for (5-Fluorothiophen-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of (5-Fluorothiophen-2-yl)methanol, a valuable intermediate in medicinal chemistry and materials science. We will delve into the nuances of the Grignard reaction, offering field-proven insights to guide researchers, scientists, and drug development professionals through a successful synthesis.

Introduction: The Significance of this compound

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and binding affinity. This compound serves as a key building block for more complex molecules, and its efficient synthesis is therefore of paramount importance. The Grignard reaction offers a robust and versatile method for the preparation of this and similar compounds.

The Grignard Reaction: A Powerful Tool for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[1][2] In the synthesis of this compound, the key steps involve the formation of a thiophene-based Grignard reagent and its subsequent reaction with a formaldehyde equivalent.

Mechanism of the Grignard Reaction

The overall process can be broken down into two primary stages:

  • Formation of the Grignard Reagent: This involves the reaction of an organohalide, in this case, 2-bromo-5-fluorothiophene, with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][2] The magnesium inserts into the carbon-halogen bond, creating the organomagnesium halide.

  • Nucleophilic Addition to a Carbonyl: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of a carbonyl compound. For the synthesis of a primary alcohol like this compound, formaldehyde is the required electrophile.[3] This addition reaction forms an alkoxide intermediate.

  • Protonation: The final step is an acidic workup to protonate the alkoxide, yielding the desired alcohol.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Workup 2-bromo-5-fluorothiophene 2-bromo-5-fluorothiophene Grignard_Reagent 2-(5-fluorothienyl)magnesium bromide 2-bromo-5-fluorothiophene->Grignard_Reagent  + Mg, THF Mg Mg Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate  Reacts with Formaldehyde Formaldehyde Formaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product  H3O+ workup

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as any moisture will quench the Grignard reagent.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-Bromo-5-fluorothiophene181.0418.1 g0.101.0
Magnesium turnings24.312.9 g0.121.2
Anhydrous Tetrahydrofuran (THF)72.11200 mL--
Paraformaldehyde30.033.6 g0.121.2
Saturated aq. NH4Cl-100 mL--
Diethyl ether74.12300 mL--
Anhydrous MgSO4120.37---
Procedure

Part 1: Formation of the Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.[5]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Initiation: The flask is charged with magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.

  • Addition of Alkyl Halide: A solution of 2-bromo-5-fluorothiophene in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. The remaining solution is then added dropwise at a rate that maintains a steady reflux.[6]

  • Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Formaldehyde and Workup

  • Formaldehyde Source: While formaldehyde gas can be used, a more convenient source is dry paraformaldehyde.[7] It is crucial that the paraformaldehyde is thoroughly dried, for instance, over P4O10 in a vacuum desiccator, as any residual water will decrease the yield.[7]

  • Addition: The reaction mixture is cooled in an ice bath, and the dry paraformaldehyde is added in portions, ensuring the temperature remains below 10°C.

  • Reaction: The mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the Grignard reagent.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.[4]

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.[8]

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is typically purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[9] Alternative purification methods for thiophene derivatives include distillation and crystallization.[10][11]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons, and the hydroxyl proton.

  • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the alcohol group.

Troubleshooting Common Issues

The Grignard reaction, while powerful, can be sensitive. The following diagram outlines a troubleshooting guide for common problems encountered during the synthesis.

G Start Start Problem Problem Start->Problem Cause1 Moisture in reagents/glassware Problem->Cause1 Reaction fails to initiate Cause2 Inactive Magnesium Problem->Cause2 Reaction fails to initiate Cause3 Low Yield Problem->Cause3 Low product yield Cause4 Side Product Formation Problem->Cause4 Impure product Solution1 Thoroughly dry all components Cause1->Solution1 End End Solution1->End Solution2 Activate Mg with iodine or 1,2-dibromoethane Cause2->Solution2 Solution2->End Solution3 Check stoichiometry, reaction time, and temperature Cause3->Solution3 Solution3->End Solution4 Optimize addition rate and temperature control Cause4->Solution4 Solution4->End

Caption: Troubleshooting guide for the Grignard synthesis of this compound.

Conclusion

The Grignard reaction is an effective and widely used method for the synthesis of this compound. Careful attention to experimental conditions, particularly the exclusion of moisture, is critical for achieving high yields. This guide provides a solid foundation for researchers to successfully perform this synthesis and to troubleshoot potential issues that may arise.

References

A Comprehensive Technical Guide to the Synthesis of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of the chemical reduction of 5-fluorothiophene-2-carboxylic acid to its corresponding primary alcohol, (5-Fluorothiophen-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide will delve into the mechanistic underpinnings, compare leading synthetic strategies, provide detailed experimental protocols, and address critical safety considerations.

Executive Summary: The Strategic Importance of the Reduction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. In the context of drug development, the thiophene moiety is a privileged scaffold, and the introduction of a hydroxymethyl group at the 2-position of the 5-fluorothiophene ring opens up a plethora of possibilities for further functionalization. The resulting alcohol, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity while ensuring the safety and scalability of the process.

Comparative Analysis of Reduction Methodologies

The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the relatively low electrophilicity of the carboxyl carbon. Two primary classes of reagents have proven effective for this transformation: aluminum hydrides and boranes.

ReagentKey AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, rapid reduction, effective for a wide range of functional groups.[1][2]Non-selective, reacts violently with water and protic solvents, pyrophoric.[3][4][5]
Borane (BH₃) Complexes (e.g., BH₃-THF) Highly selective for carboxylic acids over many other functional groups, milder reaction conditions.[6][7][8]Slower reaction times, potential for side reactions if not handled correctly.[9][10]

dot

Caption: Comparison of LiAlH₄ and BH₃-THF for carboxylic acid reduction.

Mechanistic Insights

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process.[11][12]

  • Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas.[12][13] This initial acid-base reaction necessitates the use of at least two equivalents of LiAlH₄.

  • Coordination and Hydride Attack: The aluminum center of another LiAlH₄ molecule coordinates to the carbonyl oxygen of the carboxylate, increasing the electrophilicity of the carbonyl carbon. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde is highly reactive and is immediately reduced.

  • Second Hydride Attack and Alkoxide Formation: A second hydride ion attacks the aldehyde carbonyl carbon, yielding an alkoxide intermediate.

  • Protonation: An aqueous workup protonates the alkoxide to afford the final primary alcohol product.

dot

LiAlH4_Mechanism cluster_0 LiAlH₄ Reduction Pathway start Carboxylic Acid deprotonation Deprotonation (H₂ evolution) start->deprotonation + LiAlH₄ carboxylate Lithium Carboxylate deprotonation->carboxylate hydride_attack1 First Hydride Attack carboxylate->hydride_attack1 + LiAlH₄ tetrahedral1 Tetrahedral Intermediate hydride_attack1->tetrahedral1 collapse Collapse tetrahedral1->collapse aldehyde Aldehyde Intermediate collapse->aldehyde hydride_attack2 Second Hydride Attack aldehyde->hydride_attack2 + LiAlH₄ alkoxide Alkoxide hydride_attack2->alkoxide workup Aqueous Workup alkoxide->workup + H₃O⁺ product Primary Alcohol workup->product

Caption: Stepwise mechanism of carboxylic acid reduction by LiAlH₄.

Reduction with Borane-Tetrahydrofuran (BH₃-THF)

The borane reduction of carboxylic acids proceeds through a different, more selective mechanism.[14]

  • Acyloxyborane Formation: The carboxylic acid reacts with borane to form an acyloxyborane intermediate and hydrogen gas.

  • Intramolecular Hydride Delivery: The acyloxyborane undergoes intramolecular hydride transfers, leading to a borate ester.

  • Hydrolysis: The borate ester is hydrolyzed during workup to yield the primary alcohol.

The key to borane's selectivity lies in the initial rapid reaction with the carboxylic acid group, which is faster than its reaction with other reducible functional groups like esters or ketones.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 5-fluorothiophene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 5-fluorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃-THF)

Materials:

  • 5-fluorothiophene-2-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 5-fluorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the borane-THF complex solution (2.0-3.0 equivalents) dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol until gas evolution ceases.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄):

  • Hazards: Pyrophoric, reacts violently with water, releasing flammable hydrogen gas.[3][4][5] Causes severe skin burns and eye damage.[3][15]

  • Handling: Must be handled under an inert atmosphere (nitrogen or argon).[3][4] Use spark-proof tools and work in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, face shield, and appropriate gloves are mandatory.[3][4]

  • Spill and Fire: In case of fire, use a Class D fire extinguisher (for combustible metals) or smother with dry sand.[4][5] DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. [4][5]

Borane-Tetrahydrofuran Complex (BH₃-THF):

  • Hazards: Highly flammable liquid and vapor.[10][16] Reacts with water to release flammable gases.[10][16] May form explosive peroxides upon storage.[10][16] Suspected of causing cancer.[16][17]

  • Handling: Handle under an inert atmosphere.[17][18] Ground all equipment to prevent static discharge.[9][16]

  • PPE: Wear protective gloves, clothing, and eye/face protection.[10][18]

  • Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[16][18]

5-Fluorothiophene-2-carboxylic acid:

  • May cause skin, eye, and respiratory tract irritation.[19][20][21] Handle with appropriate PPE.

This compound:

  • The toxicological properties have not been fully investigated.[22] Treat as a potentially hazardous substance and handle with care.

Conclusion

The reduction of 5-fluorothiophene-2-carboxylic acid to this compound is a key transformation for the synthesis of advanced pharmaceutical intermediates. Both LiAlH₄ and BH₃-THF are effective reagents for this conversion, each with its own set of advantages and disadvantages. The choice of reagent will depend on the specific requirements of the synthesis, including the presence of other functional groups, scalability, and safety considerations. Strict adherence to safety protocols is essential when working with these highly reactive and hazardous materials.

References

A Technical Guide to the Spectroscopic Characterization of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (5-Fluorothiophen-2-yl)methanol, a key intermediate in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative. The thiophene ring is a common scaffold in pharmaceuticals due to its bioisosteric relationship with the benzene ring, while the fluorine substituent can significantly modulate physicochemical properties such as metabolic stability and binding affinity. The hydroxymethyl group provides a handle for further synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl group, as well as the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95dd1HH3
~6.70dd1HH4
~4.80s2H-CH₂OH
~2.0-3.0br s1H-OH

Causality Behind Predictions:

  • Aromatic Protons (H3 & H4): The protons on the thiophene ring are expected to appear in the aromatic region. The fluorine atom at position 5 will deshield the adjacent proton H4, while H3 will also be influenced. The coupling between these two protons (³JHH) is expected to be around 4 Hz. Additionally, long-range coupling to the fluorine atom (JHF) will further split these signals into doublets of doublets.

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to the electron-rich thiophene ring and the oxygen atom, leading to a predicted chemical shift around 4.80 ppm. These protons are expected to appear as a singlet, assuming no significant coupling to the hydroxyl proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[1] It is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts are significantly influenced by the electronegativity of the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF ≈ 250 Hz)C5
~145 (d, ³JCF ≈ 3 Hz)C2
~125 (d, ⁴JCF ≈ 4 Hz)C3
~110 (d, ²JCF ≈ 20 Hz)C4
~60-CH₂OH

Causality Behind Predictions:

  • C5 Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded.

  • C2, C3, and C4 Carbons: These carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), providing valuable structural information. The chemical shifts are influenced by their position relative to the fluorine and hydroxymethyl substituents.

  • Methylene Carbon (-CH₂OH): This aliphatic carbon will appear at a much higher field compared to the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1600MediumC=C stretch (thiophene ring)
~1250StrongC-O stretch (alcohol)
~1100StrongC-F stretch
900-675StrongAromatic C-H bend ("oop")

Causality Behind Predictions:

  • O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption band in the 3600-3200 cm⁻¹ region due to hydrogen bonding.[2][3]

  • C-H Stretches: Aromatic C-H stretches appear at a slightly higher frequency than aliphatic C-H stretches.[2]

  • C-O and C-F Stretches: The C-O stretch of the primary alcohol and the C-F stretch are expected to be strong and appear in the fingerprint region.[4]

Experimental Protocol for IR Data Acquisition

Workflow for IR Analysis

Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (C₅H₅FOS, Molecular Weight: 132.16 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the intact molecule. Due to the presence of sulfur, an M+2 peak with an intensity of about 4.4% relative to the M⁺ peak is expected due to the natural abundance of the ³⁴S isotope.

  • Key Fragment Ions: The fragmentation pattern is crucial for confirming the structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
132[C₅H₅FOS]⁺ (Molecular Ion)
101[M - CH₂OH]⁺
73[C₄H₂F]⁺

Hypothetical Fragmentation Pathway

G M+ (m/z 132) M+ (m/z 132) m/z 101 m/z 101 M+ (m/z 132)->m/z 101 -CH2OH m/z 73 m/z 73 m/z 101->m/z 73 -CS

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

Workflow for MS Analysis

References

Introduction: The Significance of Fluorinated Heterocycles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Fluorothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a particularly privileged scaffold in medicinal chemistry.[2][3] Thiophene derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][4]

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorination can profoundly alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Consequently, fluorinated thiophenes represent a class of building blocks with immense potential for the development of novel therapeutic agents.[6]

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block. It integrates a detailed analysis of its core physical and chemical properties, predicted spectroscopic data, reactivity, and practical experimental protocols to support its application in research and development.

Molecular Identity and Structure

This compound is characterized by a thiophene ring substituted at the 5-position with a fluorine atom and at the 2-position with a hydroxymethyl group. This unique arrangement of functional groups provides multiple avenues for synthetic modification.

  • Chemical Name: this compound

  • CAS Number: 824983-56-4[7]

  • Molecular Formula: C₅H₅FOS[7]

  • Molecular Weight: 132.16 g/mol

Caption: Chemical structure of this compound.

Core Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on its structural analogues, such as 2-thiophenemethanol, and the known effects of fluorination.

PropertyPredicted Value / ObservationRationale and Comparative Insights
Appearance Colorless to light yellow liquidSimilar to 2-thiophenemethanol, which is a clear light yellow liquid.[8]
Boiling Point ~200-215 °C2-Thiophenemethanol has a boiling point of approximately 207 °C.[8] The introduction of fluorine often slightly increases the boiling point due to increased molecular weight and polarity.
Density ~1.25 - 1.35 g/mL at 25 °CHigher than 2-thiophenemethanol (~1.205 g/mL) due to the higher atomic mass of fluorine compared to hydrogen.
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents.[8]The hydroxymethyl group facilitates hydrogen bonding, conferring solubility in polar solvents. The fluorinated thiophene core provides some lipophilicity.
Refractive Index ~1.56 - 1.57 (at 20 °C)Slightly higher than that of 2-thiophenemethanol (~1.564) due to the presence of the highly polarizable fluorine atom.

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification. The following data is predicted based on established principles and spectral data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~6.9 ppm (d, 1H): Thiophene ring proton (H3), doublet due to coupling with H4.

    • δ ~6.7 ppm (d, 1H): Thiophene ring proton (H4), doublet due to coupling with H3 and potentially smaller coupling to the fluorine atom.

    • δ ~4.8 ppm (s, 2H): Methylene protons (-CH₂ OH).

    • δ ~2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH ). The chemical shift is variable and depends on concentration and solvent.

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~160 ppm (d, J CF** ~250 Hz):** Carbon C5, directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.

    • δ ~145 ppm (d): Carbon C2, attached to the hydroxymethyl group. May show a smaller two-bond coupling to fluorine.

    • δ ~125 ppm (d): Carbon C3 or C4.

    • δ ~110 ppm (d): Carbon C3 or C4.

    • δ ~60 ppm (s): Methylene carbon (-C H₂OH).

Infrared (IR) Spectroscopy
  • ~3350 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

  • ~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

  • ~2920 cm⁻¹: Aliphatic C-H stretching from the methylene group.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

  • ~1230 cm⁻¹: C-F stretching vibration.

  • ~1030 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 132.

  • Key Fragments:

    • m/z = 115 (M⁺ - OH)

    • m/z = 101 (M⁺ - CH₂OH), a common fragmentation pathway for benzyl-type alcohols.

    • m/z = 83 (loss of fluorine and CH₂OH).

Chemical Properties and Synthetic Utility

The reactivity of this compound is governed by its three key components: the electron-rich thiophene ring, the deactivating fluorine substituent, and the versatile hydroxymethyl group.

Reactivity of the Fluorinated Thiophene Ring

The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution. However, the substituents significantly modulate this reactivity:

  • Hydroxymethyl Group (-CH₂OH): A weakly activating, ortho, para-directing group.

  • Fluorine Atom (-F): An interesting case, as it is deactivating due to its strong inductive electron withdrawal but is also ortho, para-directing due to resonance effects.

The interplay of these groups makes the C3 and C4 positions the most likely sites for further electrophilic substitution, with the precise outcome depending on the reaction conditions. The fluorine atom enhances the stability of the molecule towards oxidative degradation, a valuable trait in drug development.[5]

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a wide range of chemical transformations essential for building molecular complexity:

  • Oxidation: Can be selectively oxidized to 5-fluorothiophene-2-carbaldehyde using reagents like manganese dioxide (MnO₂) or to 5-fluorothiophene-2-carboxylic acid with stronger oxidants like Jones reagent.

  • Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.

Plausible Synthetic Pathway

A common and efficient route to this compound involves the reduction of a corresponding carbonyl derivative.

SynthesisWorkflow start 5-Fluorothiophene-2- carbaldehyde reagent Reducing Agent (e.g., NaBH₄) in Methanol start->reagent product This compound reagent->product

Caption: A plausible synthetic route via reduction of the corresponding aldehyde.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) must be consulted from the supplier, general precautions based on its structure (a substituted methanol) should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

  • Toxicity: Methanol and its derivatives are generally toxic if swallowed, inhaled, or absorbed through the skin. Assume this compound has similar hazards.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a self-validating system for the structural confirmation of this compound.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, deuterated DMSO or Methanol-d₄ can be used as alternatives.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 0 to 200 ppm is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This provides a simple spectrum, often a singlet for this molecule, which is highly sensitive for confirming the presence of fluorine.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Referencing:

      • For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm.

      • For ¹³C NMR in CDCl₃, reference the solvent triplet to δ 77.16 ppm.[12]

    • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

Conclusion

This compound emerges as a highly valuable and versatile building block for chemical research and drug discovery. Its physical properties, shaped by the interplay of the hydroxymethyl group and the fluorine atom, make it suitable for a range of reaction conditions. The distinct reactivity of its functional groups provides a robust platform for synthetic diversification. This guide serves as a foundational resource for scientists, providing the necessary technical insights to effectively and safely utilize this potent chemical intermediate in the pursuit of novel molecular entities.

References

An In-depth Technical Guide to the Solubility and Stability of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of (5-Fluorothiophen-2-yl)methanol, a fluorinated thiophene derivative of increasing interest to researchers, scientists, and drug development professionals. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and application in various scientific endeavors. This document outlines the predicted solubility profile, stability under various stress conditions, and robust analytical methodologies for the accurate quantification of this compound.

Physicochemical Properties and Molecular Structure

This compound is a functionalized thiophene ring system. The presence of the fluorine atom and the hydroxymethyl group significantly influences its chemical and physical behavior. The strong carbon-fluorine bond generally enhances metabolic and thermal stability[1]. The hydroxyl group, on the other hand, introduces polarity and a site for potential chemical reactions.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-based assays and formulations. Based on the general solubility characteristics of thiophene derivatives and the presence of the polar hydroxymethyl group, a qualitative solubility profile can be predicted. Thiophene itself is miscible with many organic solvents but has very low solubility in water[2]. The hydroxymethyl group is expected to increase aqueous solubility compared to unsubstituted thiophene.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxymethyl group can form hydrogen bonds with protic solvents. However, the aromatic thiophene ring and fluorine atom contribute to its nonpolar character.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble to Very SolubleThese solvents can effectively solvate both the polar and nonpolar portions of the molecule.
Nonpolar Ethereal Diethyl ether, Tetrahydrofuran (THF)SolubleEthereal solvents are good solvents for many organic compounds, including those with moderate polarity.
Chlorinated Dichloromethane (DCM), ChloroformSoluble to Very SolubleThese are excellent solvents for a wide range of organic molecules.
Nonpolar Hydrocarbon Hexane, HeptaneSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar hydrocarbon solvents.
Experimental Protocol for Quantitative Solubility Determination

A robust method for determining the quantitative solubility of this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as for its use in experimental settings where it may be subjected to various conditions.

pH Stability

The stability of the compound across a range of pH values is crucial for applications in buffered solutions. Thiophene rings can be susceptible to degradation under strongly acidic or basic conditions.

Predicted Stability:

  • Acidic Conditions (pH < 4): Potential for acid-catalyzed degradation, possibly involving the hydroxymethyl group or the thiophene ring.

  • Neutral Conditions (pH 6-8): Expected to be relatively stable.

  • Basic Conditions (pH > 9): Potential for base-catalyzed degradation.

Experimental Protocol for pH Stability Assessment

A forced degradation study can be conducted to evaluate the stability of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare buffers at various pH levels (e.g., pH 2, 7, and 9).

  • Sample Incubation: Dissolve a known concentration of this compound in each buffer and incubate at a controlled temperature (e.g., 40 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots to stop the degradation process.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products[3].

Thermal Stability

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. The strong C-F bond suggests good thermal stability[1].

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the temperature at which significant weight loss occurs. This indicates the onset of thermal decomposition[2][4].

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic molecules. Fluorinated aromatic compounds can be susceptible to photolysis[1].

Experimental Protocol for Photostability Assessment

A photostability study can be performed according to the International Council on Harmonisation (ICH) Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile).

  • Light Exposure: Expose the solutions to a controlled light source that emits both UV and visible light for a specified duration. A dark control sample should be kept under the same conditions but protected from light.

  • HPLC Analysis: At various time points, analyze the exposed and dark control samples by a stability-indicating HPLC method to determine the extent of degradation.

Analytical Methodologies for Quantification

Accurate and precise quantification of this compound is essential for solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

HPLC-UV Method

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength Determined by UV-Vis scan (likely around 254 nm)
Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Degradation Pathway and Product Identification

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of this compound.

Predicted Degradation Pathways

Based on the structure, potential degradation pathways include:

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The thiophene ring itself can also be oxidized.

  • Hydrolysis: Under acidic or basic conditions, reactions involving the hydroxymethyl group or cleavage of the thiophene ring may occur.

  • Photodegradation: UV light can induce cleavage of bonds or rearrangement of the molecule[1].

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products.

Experimental Protocol for Degradation Product Identification by LC-MS

Methodology:

  • Forced Degradation: Generate degradation products using the stress conditions described in Section 3.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The liquid chromatography separates the degradation products from the parent compound, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each component[5][6][7].

  • Structural Elucidation: Use the mass spectral data (including fragmentation patterns from MS/MS analysis) to propose structures for the degradation products.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light[8][9].

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood[8][9]. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Visualization of Workflows

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution of This compound B pH Stress (Acidic, Neutral, Basic) A->B C Thermal Stress (Elevated Temperature) A->C D Photolytic Stress (UV/Vis Light) A->D E Withdraw Aliquots at Defined Time Points B->E C->E D->E F Quench Reaction (if necessary) E->F G HPLC-UV Analysis (Quantify Parent Compound) F->G H LC-MS Analysis (Identify Degradation Products) F->H I Determine Degradation Rate G->I J Propose Degradation Pathway H->J

Caption: Workflow for forced degradation studies.

Logical Relationship of Analytical Techniques

References

A Senior Application Scientist's Technical Guide to (5-Fluorothiophen-2-yl)methanol: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Fluorothiophen-2-yl)methanol is a crucial fluorinated building block in modern medicinal chemistry. Its strategic incorporation into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth analysis of this compound, covering its chemical properties, reliable commercial suppliers, quality control considerations, and its role in drug discovery. We will explore the rationale behind its use, present an example of its application in a synthetic protocol, and detail necessary safety and handling procedures, offering a comprehensive resource for laboratory and development professionals.

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of drug discovery, heterocyclic scaffolds are foundational platforms for the synthesis of new therapeutic agents, present in approximately 85% of all bioactive compounds.[1] The deliberate introduction of fluorine into these structures has become a cornerstone of modern medicinal chemistry.[2] Fluorine, the most electronegative element, imparts unique physicochemical properties due to the strength of the C-F bond and its minimal steric footprint.[1]

Key advantages of incorporating fluorine, such as in the thiophene ring of this compound, include:

  • Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, which can increase a drug's half-life and bioavailability.[1][3]

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

  • Improved Target Binding: The polarity of the C-F bond can facilitate favorable interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity.[4]

This compound serves as a versatile starting material, providing a stable, fluorinated five-membered heterocyclic core for elaboration into more complex drug candidates.[4] This guide aims to equip researchers with the foundational knowledge to effectively source, handle, and utilize this valuable chemical intermediate.

Chemical Profile and Properties

A clear understanding of the fundamental properties of a reagent is the first step in any successful research campaign.

PropertyValue
IUPAC Name This compound
CAS Number 33354-53-7
Molecular Formula C₅H₅FOS
Molecular Weight 132.16 g/mol
Appearance Typically a liquid or low-melting solid
Boiling Point Data not consistently available; distillation often performed under reduced pressure.
Solubility Soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate.[5][6]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes S1 [label="S", pos="0,0.866!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-0.75,-0.433!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; C_alpha [label="C", pos="-1.5,1.2!"]; O1 [label="O", pos="-2.2,0.8!"]; H_O [label="H", pos="-2.6,1.1!"]; F1 [label="F", pos="1.5,-1.2!"];

// Dummy nodes for double bonds d1 [pos="-0.375,0.6495!", shape=point]; d2 [pos="-0.375,-0.6495!", shape=point];

// Bonds S1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S1; C2 -- C_alpha; C_alpha -- O1; O1 -- H_O; C5 -- F1;

// Double bonds C2 -- d1 [style=invis]; d1 -- S1 [style=invis]; C4 -- d2 [style=invis]; d2 -- C3 [style=invis];

// Labels for atoms node[fontcolor="#202124"]; S1 [label="S"]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C_alpha [label="CH₂OH"]; O1 [label=""]; H_O [label=""]; F1 [label="F"]; }

Caption: 2D Structure of this compound.

Commercial Availability and Procurement Strategy

Sourcing high-quality starting materials is paramount. This compound is available from a range of specialized chemical suppliers. The procurement process should be systematic to ensure both quality and value.

procurement_workflow A Identify Need & Define Specifications (e.g., >97% Purity) B Search Supplier Databases & Marketplaces A->B Search C Shortlist Vendors (e.g., Fluorochem, BLD Pharm) B->C Filter D Request & Compare Certificates of Analysis (CoA) C->D Validate E Evaluate Lead Time, Cost, and Available Quantities D->E Analyze F Issue Purchase Order E->F Select G Receive & Perform Incoming Quality Control (QC) F->G Procure

Caption: A logical workflow for the procurement of chemical reagents.

Representative Suppliers:

While a comprehensive real-time list is dynamic, the following suppliers have historically offered this compound or structurally similar fluorinated heterocycles. It is critical to verify current stock and purity with each vendor.

SupplierNotes
Fluorochem A well-known supplier specializing in fluoro-organic compounds and other chemical building blocks.[7]
BLD Pharm Offers a wide range of research chemicals, including various thiophene derivatives.[8][9]
Sigma-Aldrich A major global supplier with extensive documentation and support.[10]
Pharmaffiliates Provides a range of pharmaceutical intermediates and reference standards.[11]
Matrix Scientific Specializes in aromatic and heterocyclic building blocks for drug discovery.[12]

Key Procurement Insight: Always request a lot-specific Certificate of Analysis (CoA) before purchase. This document provides critical data on purity (typically determined by HPLC or GC) and identity (confirmed by ¹H NMR or MS), which is essential for experimental reproducibility.

Synthesis and Quality Control

Although most researchers will purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the reduction of the corresponding aldehyde, 5-fluorothiophene-2-carboxaldehyde.

Example Synthetic Protocol (Literature-Based):

A representative procedure for this type of reduction uses a mild reducing agent like sodium borohydride (NaBH₄).[5]

  • Reaction Setup: 5-fluorothiophene-2-carboxaldehyde is dissolved in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[5][13] The flask is cooled in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining a low temperature to control the reaction rate.[5]

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Once complete, the reaction is quenched carefully with water or dilute acid. The solvent is removed under reduced pressure.

  • Extraction: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[5]

  • Purification: The crude product is purified, typically via silica gel column chromatography or distillation under reduced pressure, to yield the final this compound.[5]

Quality Control (QC) Metrics:

  • Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectra should match reference data, showing characteristic shifts for the thiophene ring protons, the methylene protons, and the hydroxyl proton.

  • Purity: Assessed quantitatively by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most applications, a purity of ≥97% is required.

  • Residual Solvents: GC analysis can identify and quantify any remaining solvents from the synthesis and purification process.

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but a key intermediate. The thiophene ring is a versatile scaffold found in numerous approved drugs, acting as a bioisostere for a phenyl ring but with different electronic properties.[14] The addition of fluorine further tunes these properties for drug design.

application_pathway A (5-Fluorothiophen- 2-yl)methanol B Oxidation to Aldehyde A->B C Halogenation (e.g., -CH₂Br) A->C F Esterification / Etherification A->F E Reductive Amination B->E forms imine D Coupling Reactions (e.g., Suzuki, Sonogashira) C->D substrate G Advanced Drug Intermediate D->G E->G F->G

Caption: Synthetic utility of this compound.

The primary alcohol functional group is a versatile handle for various chemical transformations:

  • Oxidation: It can be oxidized to the corresponding aldehyde, which is a precursor for reductive amination to build complex amine-containing side chains.

  • Halogenation: The alcohol can be converted to a halide (e.g., -CH₂Cl or -CH₂Br), creating an electrophilic site for nucleophilic substitution or for use in cross-coupling reactions.

  • Coupling Reactions: The thiophene ring itself can participate in various metal-catalyzed cross-coupling reactions to build bi-aryl or other complex structures.[15]

These transformations allow for the incorporation of the fluorothiophene moiety into larger, more complex molecules being screened for therapeutic activity in areas such as oncology, infectious diseases, and inflammation.[4][14]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related aromatic alcohols apply.[16][17]

Hazard Profile (Anticipated):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Likely to cause skin and serious eye irritation.[7]

  • Respiratory: May cause respiratory irritation.[7]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Grounding equipment may be necessary to prevent static discharge.[18]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] For long-term stability, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is often recommended.[8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its unique combination of a versatile heterocyclic core and the advantageous properties of fluorine makes it a valuable building block for the synthesis of next-generation therapeutics. By understanding its properties, sourcing it from reliable suppliers, applying rigorous QC, and handling it with care, researchers can effectively leverage this compound to advance their drug discovery programs.

References

An In-depth Technical Guide to (5-Fluorothiophen-2-yl)methanol: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluorothiophen-2-yl)methanol, a fluorinated heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom onto the thiophene ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, molecular structure, synthesis, spectroscopic profile, and potential applications, with a particular focus on its relevance to drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 824983-56-4[1][2]

Molecular Formula: C₅H₅FOS[1][2]

Molecular Weight: 132.16 g/mol

The molecular structure of this compound consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. A fluorine atom is substituted at the 5-position of the thiophene ring, and a hydroxymethyl group (-CH₂OH) is attached to the 2-position.

Molecular Structure:

G cluster_0 This compound C1 C C2 C C1->C2 C5 CH₂OH C1->C5 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 S S C4->S F F C4->F S->C1

Caption: Molecular Structure of this compound

Synthesis and Purification

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, 5-fluorothiophene-2-carbaldehyde. This method provides a direct route to the desired alcohol with good yield and purity.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Reaction Scheme start 5-Fluorothiophene-2-carbaldehyde end This compound start->end NaBH₄, Methanol, 0°C to rt

Caption: Synthesis of this compound.

Materials:

  • 5-Fluorothiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorothiophene-2-carbaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0°C using an ice bath. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm for the proton (¹H) and carbon (¹³C) nuclei of this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
H3 (thiophene ring)6.8 - 7.0125.0 - 127.0
H4 (thiophene ring)6.5 - 6.7108.0 - 110.0
-CH₂OH4.7 - 4.958.0 - 60.0
-CH₂O H1.5 - 2.5 (broad singlet)-

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (thiophene ring)1400 - 1600Medium
C-F stretch1000 - 1200Strong
C-O stretch (primary alcohol)1000 - 1050Strong
Predicted Mass Spectrometry (MS) Data

In an electron ionization mass spectrum (EI-MS), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and potentially fragmentation of the thiophene ring.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The thiophene ring is considered a bioisostere of the benzene ring and is a common motif in many approved drugs. The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

  • Enhancing Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions.

  • Modulating Lipophilicity: The strategic placement of fluorine can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The hydroxymethyl group serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a fluorinated thiophene core and a reactive hydroxymethyl group provides a platform for the development of new chemical entities with tailored properties. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, serving as a valuable resource for researchers and scientists working in these fields. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly continue to expand its utility in scientific research and development.

References

Methodological & Application

(5-Fluorothiophen-2-yl)methanol: A Versatile Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molecular properties to enhance therapeutic potential. Fluorine's unique stereoelectronic attributes—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] When integrated into heterocyclic scaffolds like thiophene, these effects are amplified, creating "privileged structures" that are frequently explored in the design of novel therapeutic agents.[2] The thiophene ring itself is a well-established bioisostere for the phenyl group, offering a five-membered aromatic system with a distinct electronic distribution and potential for improved physicochemical properties.[2][3]

This guide focuses on (5-Fluorothiophen-2-yl)methanol , a key building block that synergistically combines the benefits of a fluorinated aromatic system with a reactive hydroxymethyl handle. This unique combination makes it an exceptionally valuable starting point for the synthesis of diverse compound libraries targeting a wide array of biological targets, from kinases to viral enzymes.[4][5] We will explore its synthesis, physicochemical characteristics, and key synthetic transformations, providing detailed protocols to empower researchers in their drug development endeavors.

Physicochemical and Structural Profile

This compound presents a compelling profile for medicinal chemists. The fluorine atom at the 5-position significantly alters the electron density of the thiophene ring, impacting its reactivity and potential interactions with biological targets. The primary alcohol functionality at the 2-position serves as a versatile anchor for a variety of synthetic modifications.

PropertyPredicted ValueRationale and Impact in Drug Design
Molecular Formula C₅H₅FOS-
Molecular Weight 132.16 g/mol Low molecular weight provides ample room for further derivatization while adhering to Lipinski's Rule of Five.
Calculated LogP 1.2 - 1.5Indicates a moderate lipophilicity, a favorable starting point for balancing aqueous solubility and membrane permeability.[6][7]
Calculated pKa ~14.5 (alcohol)The alcohol is weakly acidic, typical for primary alcohols. This allows for its use in a variety of standard synthetic transformations without interfering with most reaction conditions.[6][7]
Topological Polar Surface Area (TPSA) 29.46 ŲA low TPSA value is generally associated with good cell permeability and oral bioavailability.[8][9][10]

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the reduction of the commercially available precursor, 5-fluorothiophene-2-carboxaldehyde. This transformation can be reliably achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Logical Workflow for Synthesis

A 5-Fluorothiophene-2-carboxaldehyde B Reduction Reaction (e.g., NaBH₄ in Methanol) A->B Starting Material D Work-up & Purification (Quench, Extraction, Chromatography) B->D Crude Product C This compound D->C Purified Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Sodium Borohydride Reduction

This protocol is preferred for its operational simplicity and milder reaction conditions, making it suitable for a broader range of laboratory settings.[11][12][13][14]

Materials:

  • 5-Fluorothiophene-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorothiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 20 minutes. Ensure the temperature is maintained below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Key Synthetic Applications in Drug Discovery

This compound is not typically the final bioactive molecule itself, but rather a versatile intermediate. Its primary utility lies in its conversion to a more reactive electrophile, such as 2-(chloromethyl)-5-fluorothiophene , which can then be coupled with various nucleophiles or used in cross-coupling reactions.

Diagram of Key Transformations

cluster_0 Activation cluster_1 Coupling Reactions A This compound B 2-(Chloromethyl)-5-fluorothiophene A->B SOCl₂, Pyridine or similar E Suzuki-Miyaura Coupling (Pd Catalyst, Base) B->E F Buchwald-Hartwig Amination (Pd Catalyst, Base) B->F C Aryl/Heteroaryl Boronic Acid C->E D Primary/Secondary Amine D->F G 2-((Aryl/Heteroaryl)methyl)-5-fluorothiophene E->G H N-((5-Fluorothiophen-2-yl)methyl)amine F->H

Caption: Key synthetic pathways starting from the building block.

Protocol 2: Conversion to 2-(Chloromethyl)-5-fluorothiophene

This activation step is crucial for subsequent coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.[15][16]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath, dropping funnel

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up:

    • Carefully pour the reaction mixture over ice water.

    • Separate the organic layer and wash it sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 2-(chloromethyl)-5-fluorothiophene is often used directly in the next step. If required, it can be purified by vacuum distillation, though caution is advised due to its potential instability.[17]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the connection of the fluorothiophene moiety to a wide range of aryl or heteroaryl groups.[4][18][19][20][21]

Materials:

  • 2-(Chloromethyl)-5-fluorothiophene

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane/water mixture)

  • Schlenk flask, inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-(chloromethyl)-5-fluorothiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds, allowing the synthesis of a diverse array of secondary and tertiary amines.[12][22][23][24]

Materials:

  • 2-(Chloromethyl)-5-fluorothiophene

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.5 eq) to a dry Schlenk tube.

  • Reagent Addition: Add the 2-(chloromethyl)-5-fluorothiophene (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Microwave irradiation can also be employed to significantly reduce reaction times.[15] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the desired amine product by flash column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 5-fluorothiophene motif is particularly prevalent in the design of kinase inhibitors. Kinases are a major class of drug targets, especially in oncology, and the unique electronic properties of the fluorothiophene ring can be exploited to achieve potent and selective inhibition.[25][26]

For instance, the checkpoint kinase 1 (CHK1) inhibitor AZD7762 features a 5-(3-fluorophenyl)thiophene-2-carboxamide core.[22] While not directly using the methanol building block, this structure highlights the value of the 5-fluorophenyl-thiophene scaffold in achieving high potency. The this compound building block provides a direct route to analogues where the aryl group is attached via a methylene linker, offering a different vector and flexibility for exploring the kinase active site.

Hypothetical Kinase Inhibitor Synthesis

A 2-(Chloromethyl)-5-fluorothiophene D Suzuki Coupling A->D E Buchwald-Hartwig Amination A->E B Pharmacophore with Boronic Acid B->D C Pharmacophore with Amine C->E F Kinase Inhibitor Candidate 1 D->F G Kinase Inhibitor Candidate 2 E->G

Caption: Modular synthesis of kinase inhibitors.

This modular approach, enabled by the this compound building block, allows for the rapid generation of diverse structures for structure-activity relationship (SAR) studies, accelerating the discovery of novel kinase inhibitors.[27]

Conclusion

This compound is a high-value, versatile building block for drug discovery. Its strategic combination of a fluorinated thiophene ring—a proven phenyl bioisostere—and a synthetically tractable hydroxymethyl group provides a powerful platform for medicinal chemists. The straightforward synthesis and subsequent functionalization via robust and well-established protocols, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the efficient construction of novel and diverse molecular architectures. As the demand for sophisticated molecules with fine-tuned ADMET properties continues to grow, the utility of building blocks like this compound in the design of next-generation therapeutics, particularly kinase inhibitors, is set to expand.

References

Application Notes & Protocols: Synthesis and Screening of (5-Fluorothiophen-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its structural similarity to a benzene ring, combined with its unique electronic properties, makes it a versatile pharmacophore for drug design.[3] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document provides a comprehensive guide for the synthesis of (5-Fluorothiophen-2-yl)methanol, a key building block, its subsequent derivatization, and protocols for preliminary biological screening against cancer cell lines. The methodologies are designed to be robust and reproducible, providing researchers with a solid foundation for developing novel therapeutic agents.

Rationale and Overall Strategy

The objective is to synthesize a small library of novel compounds based on the this compound core for biological evaluation. The strategic workflow is designed in distinct modules: synthesis of the core scaffold, diversification through derivatization, and functional assessment via in vitro screening. This approach allows for the systematic exploration of structure-activity relationships (SAR).

Workflow Overview

The following diagram outlines the comprehensive workflow from initial synthesis to final biological data analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Screening S1 Starting Material (2-Fluorothiophene) S2 Formylation (Vilsmeier-Haack) S1->S2 S3 Reduction to Alcohol (Core Scaffold) S2->S3 S4 Ester Derivatization S3->S4 S5 Purification (Column Chromatography) S4->S5 A1 Structural Validation (NMR, MS, IR) S5->A1 Purity & Identity Check B1 In Vitro Cytotoxicity (MTT Assay) A1->B1 Submit for Screening B2 Data Analysis (IC50 Determination) B1->B2

Caption: Overall experimental workflow.

Synthesis Protocols and Mechanistic Insights

The synthetic strategy focuses on creating the central this compound scaffold and then modifying its hydroxyl group to generate ester derivatives. This allows for rapid diversification to probe how changes in lipophilicity and steric bulk affect biological activity.

Synthesis of Core Scaffold: this compound

The synthesis is a two-step process starting from commercially available 2-fluorothiophene.

Caption: Synthetic route to target compounds.

Protocol 2.1.1: Formylation of 2-Fluorothiophene

  • Principle: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic rings. The thiophene ring is highly susceptible to electrophilic substitution, and the reaction proceeds under relatively mild conditions. The electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

  • Materials:

    • 2-Fluorothiophene

    • Dimethylformamide (DMF), anhydrous

    • Phosphoryl chloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

    • To the flask, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5°C.

    • Stir the mixture at 0°C for 1 hour to allow for the formation of the Vilsmeier reagent.

    • Add 2-fluorothiophene (1 equivalent) dissolved in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 5-fluorothiophene-2-carbaldehyde, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Protocol 2.1.2: Reduction to this compound

  • Principle: Sodium borohydride (NaBH₄) is a selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other potentially sensitive functional groups. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LAH).

  • Materials:

    • 5-Fluorothiophene-2-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 5-fluorothiophene-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

    • After the addition is complete, stir the reaction at room temperature for 2-3 hours. Monitor by TLC.

    • Quench the reaction by slowly adding deionized water.

    • Acidify the mixture to pH ~5-6 with 1 M HCl to decompose any remaining NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate to yield this compound. Purify by column chromatography if necessary.

Derivatization: Synthesis of Esters
  • Principle: Esterification of the primary alcohol with various acyl chlorides allows for the introduction of different substituents (R-groups) to probe SAR. Pyridine acts as a base to neutralize the HCl byproduct.

  • Procedure (General):

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under nitrogen.

    • Add pyridine (1.5 equivalents) and cool the mixture to 0°C.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

    • Purify the product by column chromatography.

Structural Characterization

It is imperative to confirm the identity and purity of all synthesized compounds.

  • ¹H, ¹³C, ¹⁹F NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch in the alcohol, C=O stretch in the ester).[4]

Biological Screening Protocols

Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6][7] A primary screening assay for cytotoxicity against a panel of cancer cell lines is a robust starting point for evaluation.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to test compounds.[5]

MTT_Assay N1 1. Cell Seeding Seed cancer cells in a 96-well plate. N2 2. Incubation Allow cells to adhere (24 hours). N1->N2 N3 3. Compound Treatment Add serial dilutions of (5-F-Th-2-yl)methanol derivatives. N2->N3 N4 4. Incubation Incubate for 48-72 hours. N3->N4 N5 5. MTT Addition Add MTT reagent to each well. N4->N5 N6 6. Formazan Formation Incubate for 4 hours. (Viable cells form purple crystals) N5->N6 N7 7. Solubilization Add DMSO or solubilization buffer to dissolve formazan. N6->N7 N8 8. Absorbance Reading Measure absorbance at 570 nm using a plate reader. N7->N8 N9 9. Data Analysis Calculate % viability and determine IC50 values. N8->N9

Caption: Step-by-step workflow for the MTT assay.

  • Materials:

    • Cancer cell line (e.g., HeLa, HepG2, HCT-116).[5][8]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Synthesized thiophene derivatives dissolved in DMSO (stock solutions).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well flat-bottom plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

Quantitative data from synthesis and biological screening should be organized for clarity and comparative analysis.

Table 1: Summary of Synthetic Yields
Compound IDR-Group (Ester)Molecular FormulaYield (%)Purity (HPLC)
Core-OH -HC₅H₅FOS78>98%
Deriv-01 -C(O)CH₃C₇H₇FO₂S85>99%
Deriv-02 -C(O)PhC₁₂H₉FO₂S81>99%
Deriv-03 -C(O)C₆H₄-ClC₁₂H₈ClFO₂S79>98%
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

The IC₅₀ values represent the concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher potency.

Compound IDIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HCT-116
Core-OH >100>100>100
Deriv-01 75.482.168.9
Deriv-02 23.135.619.5
Deriv-03 11.715.29.8
Doxorubicin 0.81.20.5

Doxorubicin is included as a positive control.

Interpretation: The hypothetical data above suggests that the core alcohol scaffold (Core-OH ) is inactive. Esterification significantly increases cytotoxic activity. The introduction of an aromatic ring (Deriv-02 ) enhances potency compared to the simple acetyl group (Deriv-01 ), and adding an electron-withdrawing chloro group (Deriv-03 ) further improves activity. This provides a preliminary SAR insight, guiding the design of the next generation of derivatives.

References

Application Note: (5-Fluorothiophen-2-yl)methanol as a Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of (5-Fluorothiophen-2-yl)methanol , a purpose-designed fragment, in FBDD campaigns. We will explore the scientific rationale behind its design, present its key physicochemical properties, and provide detailed, field-proven protocols for its screening and validation using state-of-the-art biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Introduction: The Strategic Value of Fluorinated Thiophenes in FBDD

Fragment-Based Drug Discovery (FBDD) begins with screening libraries of low-molecular-weight compounds (typically <300 Da) to identify weak but highly efficient binders to a protein target.[4][5] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments provide a more efficient sampling of chemical space and offer superior starting points for optimization due to their high "ligand efficiency".[1][2] The success of FBDD has led to multiple approved drugs, demonstrating its power against even once "undruggable" targets.[6][7]

The design of a fragment library is paramount to the success of a screening campaign.[3] The inclusion of fragments containing privileged chemical motifs can significantly increase the probability of identifying tractable hits. This compound represents a confluence of three such strategically important features:

  • The Thiophene Ring: As a bioisostere of the benzene ring, thiophene is a "privileged" pharmacophore found in numerous FDA-approved drugs.[8][9] Its sulfur atom can act as a hydrogen bond acceptor, and the ring system provides a synthetically tractable scaffold for elaboration.[8][10] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11]

  • The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[12][13] Its high electronegativity and small size can profoundly influence a molecule's properties by modulating pKa, improving metabolic stability, enhancing membrane permeability, and forming specific, favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein.[14][15][16]

  • The Hydroxymethyl Group: This functional group provides a crucial hydrogen-bond donor and acceptor, serving as a key anchoring point into a protein's active site. Furthermore, it presents a "poised" synthetic handle, offering a straightforward vector for chemists to begin the fragment "growing" or "linking" process to improve potency.[17][18]

By combining these features, this compound is an exemplary fragment designed for broad applicability and high potential for successful hit-to-lead development.

Physicochemical Properties of this compound

A successful fragment must possess favorable physicochemical properties to ensure solubility and good behavior in biophysical assays. The properties for this compound are summarized below.

PropertyValueRationale for FBDD
Molecular Formula C₅H₅FOS
Molecular Weight 132.16 g/mol Well within the "Rule of Three" (<300 Da) for fragments.
logP (calculated) ~1.0Balanced lipophilicity ensures sufficient solubility while retaining potential for membrane permeability.
Topological Polar Surface Area 49.5 ŲContributes to aqueous solubility and hydrogen bonding capacity.
Hydrogen Bond Donors 1The hydroxyl group provides a key interaction point.
Hydrogen Bond Acceptors 2The oxygen and fluorine atoms can accept hydrogen bonds.
Rotatable Bonds 1Low conformational complexity increases the probability of productive binding.

FBDD Workflow: From Fragment Screening to Validated Hit

The journey from a fragment library to a validated hit follows a structured, multi-stage process designed to identify true binders and eliminate false positives. This workflow relies on using orthogonal biophysical techniques for primary screening and subsequent validation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation FragLib Fragment Library (incl. 5-F-Th-MeOH) PrimaryScreen Primary Screen (e.g., SPR or NMR) FragLib->PrimaryScreen High Throughput HitList Initial Hit List PrimaryScreen->HitList Weak Binders (µM-mM) OrthoScreen Orthogonal Screen (e.g., NMR or Thermal Shift) HitList->OrthoScreen Confirm Binding DoseResponse Affinity Determination (SPR or ITC) OrthoScreen->DoseResponse Quantify Affinity (KD) ValidatedHits Validated Hits DoseResponse->ValidatedHits SOAK Crystal Soaking ValidatedHits->SOAK Xray X-ray Crystallography Structure Protein-Fragment Co-crystal Structure Xray->Structure Elucidate Binding Mode SOAK->Xray Diffraction Data SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Guide Chemistry

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Detailed Protocols for Screening and Validation

The sensitivity required to detect the weak binding of fragments (often in the high micromolar to millimolar range) necessitates the use of robust biophysical techniques.[5] We present protocols for three gold-standard methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technology that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[19][20] It is an excellent choice for primary screening due to its high throughput and low protein consumption.[17]

Objective: To rapidly identify fragments from a library that bind to an immobilized protein target.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) using standard amine coupling chemistry (EDC/NHS).

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units) to minimize potential mass transport limitations.

    • Include a reference flow cell, either left blank or immobilized with an irrelevant protein, to subtract non-specific binding and bulk refractive index effects.[19]

  • Fragment Preparation:

    • Prepare a stock solution of this compound and other library fragments in 100% DMSO (e.g., at 100 mM).

    • For the primary screen, create a working solution by diluting fragments into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 0.2-1%.

    • Causality Check: It is critical to precisely match the DMSO concentration in the running buffer to that of the fragment solutions to avoid false positives arising from refractive index mismatches.[19]

  • SPR Screening Run (e.g., using a Biacore 8K instrument):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform buffer-only injections ("solvent correction") to create a reference surface for correcting minor DMSO variations between samples.

    • Inject each fragment solution over the target and reference flow cells for a short association time (e.g., 30-60 seconds), followed by a dissociation phase.

    • Regenerate the chip surface between injections if necessary, using a mild, validated regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis and Hit Triage:

    • Double-reference the sensorgram data by subtracting both the reference flow cell signal and the average of the buffer-only injections.

    • Identify hits as fragments that produce a response significantly above the baseline noise.

    • Prioritize hits based on ligand efficiency (LE) and visual inspection of the sensorgram for specific binding characteristics (i.e., not a "bulk shift" response).

SPR_Screening cluster_0 Preparation cluster_1 Screening Cycle cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Solution Immobilize->Inject PrepFrags Prepare Fragment Plate (e.g., 200 µM in 1% DMSO) PrepFrags->Inject Measure Measure Binding Response (RU) Inject->Measure Association/Dissociation Regenerate Regenerate Chip Surface Measure->Regenerate Regenerate->Inject Next Fragment Analyze Double-Reference Data Triage Identify Hits Based on Response & Ligand Efficiency Output Output Triage->Output List of Putative Hits

Caption: Workflow for a primary fragment screen using SPR.

Protocol 2: Hit Validation using Ligand-Observed NMR

NMR spectroscopy is a powerful tool for hit validation because it detects binding in solution, is sensitive to weak interactions, and provides a low rate of false positives.[21][22] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for FBDD.[23]

Objective: To confirm that hits from the primary screen bind specifically to the target protein in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of the fragment hit (e.g., this compound) at 10-20 mM in a compatible deuterated solvent.

    • Create the final NMR sample by mixing the protein and fragment to final concentrations of ~10 µM and 200-500 µM, respectively. The high ligand-to-protein ratio is essential for these experiments.

  • Acquiring STD-NMR Spectra:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of Gaussian pulses, and an "off-resonance" spectrum where the saturation frequency is applied far from any protein or ligand signals.

    • The STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.[24]

    • Causality Check: Only protons of a ligand that are in close proximity to the saturated protein will receive saturation transfer and appear as signals in the final STD spectrum. This directly confirms binding.[25]

  • Acquiring WaterLOGSY Spectra:

    • The WaterLOGSY experiment relies on the transfer of magnetization from bulk water to the protein and then to the binding ligand.

    • Acquire a WaterLOGSY spectrum of the fragment in the presence of the protein.

    • Causality Check: Non-binding compounds will show a positive NOE (same phase as the water signal), while binding fragments will show a negative NOE (opposite phase). This provides an unambiguous confirmation of interaction.[26]

  • Data Analysis and Confirmation:

    • A fragment is considered a validated hit if it produces clear signals in the STD spectrum and/or shows the characteristic phase inversion in the WaterLOGSY experiment.

    • The relative intensities of protons in the STD spectrum can provide an "epitope map," indicating which parts of the fragment are closest to the protein surface.[25]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography is the definitive method in FBDD, as it provides a high-resolution, three-dimensional map of the fragment binding in the context of the protein's active site.[27][28] This structural information is invaluable for guiding the subsequent structure-based drug design effort.[29][30]

Objective: To determine the precise binding mode of this compound to the target protein.

Methodology:

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the apo-protein (protein without any ligand). This is often the most challenging step and requires extensive screening of crystallization conditions.

    • The crystals must be robust enough to withstand soaking in fragment-containing solutions and diffract to a suitable resolution (ideally <2.5 Å).[31]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be kept as low as possible to maintain crystal integrity.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • X-ray Diffraction Data Collection:

    • Harvest a soaked crystal, flash-cool it in liquid nitrogen, and mount it on a goniometer.

    • Collect X-ray diffraction data, preferably at a synchrotron source to maximize resolution and data quality.[27]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc maps) to identify unambiguous density corresponding to the bound fragment.

    • Causality Check: Because fragments are weak binders, their occupancy in the crystal can be low. Specialized data analysis methods may be required to confidently identify the fragment's electron density.[31]

    • Model the fragment into the density, refine the structure, and validate the final model.

  • Analysis of the Protein-Fragment Complex:

    • Analyze the refined structure to identify all key interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the protein.

    • Identify nearby pockets and available vectors for chemical elaboration. This structural blueprint is the foundation for the hit-to-lead chemistry phase.[18]

Conclusion and Future Directions

This compound is a strategically designed fragment that leverages the well-established benefits of the thiophene scaffold and fluorine substitution in medicinal chemistry. Its simple, low-molecular-weight structure, combined with its poised synthetic handle, makes it an ideal candidate for inclusion in fragment libraries targeting a wide array of protein classes.

The protocols detailed in this application note provide a robust, multi-faceted approach for the identification, validation, and structural characterization of hits from an FBDD campaign. By employing a primary screen with a high-throughput method like SPR, followed by rigorous validation with an orthogonal, solution-based technique like NMR, researchers can have high confidence in their hits. The ultimate goal—a high-resolution crystal structure—provides the critical roadmap for the rational, structure-guided evolution of a low-affinity fragment into a potent, selective, and drug-like lead compound.

References

Application Notes and Protocols for the Use of (5-Fluorothiophen-2-yl)methanol in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Thiophene-Based Organic Semiconductors

The precise molecular engineering of organic semiconductors is paramount to advancing the performance of organic electronic devices. Among the various chemical motifs employed, the strategic incorporation of fluorine atoms into π-conjugated systems has emerged as a powerful tool for tuning material properties. Fluorination of thiophene-based polymers offers a triad of interconnected benefits: enhanced charge carrier mobility, improved ambient stability, and optimized energy levels for efficient charge injection and transport.[1] The strong electronegativity of fluorine lowers the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which is particularly advantageous in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2]

(5-Fluorothiophen-2-yl)methanol is a versatile building block that introduces these benefits at the monomer level. Its hydroxyl functionality provides a reactive handle for subsequent chemical transformations, enabling its incorporation into a variety of polymer architectures. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into polymerizable monomers, subsequent polymerization, and the fabrication and characterization of organic semiconductor devices.

Part 1: Synthesis and Functionalization of this compound

A robust and scalable synthesis of the core monomer is the foundation of any successful polymer-based semiconductor development program. The following protocol outlines a plausible synthetic route to this compound, based on established thiophene chemistry.

Protocol 1: Synthesis of this compound

This multi-step synthesis starts from commercially available 2-bromothiophene and involves a key fluorination step.

Step 1: Synthesis of 2-Bromo-5-fluorothiophene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N2 or Ar), dissolve 2-bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-bromo-5-fluorothiophene.

Step 2: Synthesis of 5-Fluorothiophene-2-carbaldehyde

  • In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-fluorothiophene (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise.

  • Stir at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with a saturated aqueous solution of NH4Cl.

  • Extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over MgSO4.

  • Purify by column chromatography to obtain 5-fluorothiophene-2-carbaldehyde.

Step 3: Reduction to this compound

  • Dissolve 5-fluorothiophene-2-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over MgSO4.

  • Evaporate the solvent to yield this compound, which can be further purified by distillation or chromatography if necessary.

Functionalization for Polymerization

The hydroxyl group of this compound is not typically used directly in cross-coupling polymerization. It is first converted into a more reactive functional group, such as a halide.

Protocol 2: Bromination of this compound
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flask.

  • Cool to 0 °C.

  • Add phosphorus tribromide (PBr3) (0.4 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture over ice.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry over MgSO4 and remove the solvent under reduced pressure to yield 2-(bromomethyl)-5-fluorothiophene.

This brominated intermediate can then be used in various polymerization reactions.

Part 2: Polymer Synthesis via Cross-Coupling Reactions

Direct (hetero)arylation polymerization (DHAP) and Stille coupling are powerful methods for synthesizing conjugated polymers. DHAP is often preferred for its atom economy and avoidance of organotin reagents.

Protocol 3: Synthesis of a Donor-Acceptor Copolymer via DHAP

This protocol describes the synthesis of a copolymer using 2-(bromomethyl)-5-fluorothiophene as part of a larger donor monomer and a suitable acceptor comonomer. For this example, we will consider the synthesis of a polymer with a benzodithiophene (BDT) donor unit and a fluorinated benzothiadiazole (BT) acceptor unit.

Monomer Synthesis: (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

This is a representative donor monomer that can be synthesized via established literature procedures.

Acceptor Monomer: 4,7-bis(5-bromo-3-fluorothiophen-2-yl)-2,1,3-benzothiadiazole

This is a representative acceptor monomer, also synthesizable via known methods.

Polymerization Procedure:

  • In a flame-dried Schlenk flask, add the stannylated BDT monomer (1 equivalent), the brominated BT acceptor monomer (1 equivalent), and a palladium catalyst such as Pd2(dba)3 (2 mol %).

  • Add a phosphine ligand, for example, P(o-tol)3 (8 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to collect the polymer fraction.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

Polymerization_Workflow Monomer1 Stannylated Donor (e.g., BDT-SnMe3) Polymerization Stille Coupling 110 °C, 24-48h Monomer1->Polymerization Monomer2 Brominated Acceptor (e.g., FBT-Br) Monomer2->Polymerization Catalyst Pd Catalyst + Ligand Catalyst->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Workup Precipitation in Methanol Polymerization->Workup Purification Soxhlet Extraction Workup->Purification FinalPolymer Purified Donor-Acceptor Polymer Purification->FinalPolymer OTFT_Fabrication cluster_0 OTFT Fabrication Workflow A 1. Substrate Cleaning (Si/SiO2) B 2. Dielectric Treatment (e.g., OTS) A->B C 3. Spin-Coating (Fluorinated Polymer) B->C D 4. Thermal Annealing C->D E 5. Electrode Deposition (Au Source/Drain) D->E F 6. Device Testing E->F

References

Experimental protocol for the oxidation of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Fluorothiophene-2-carbaldehyde

Introduction: The Strategic Importance of Fluorinated Thiophene Aldehydes

5-Fluorothiophene-2-carbaldehyde is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the thiophene ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a desirable synthon for drug discovery programs. The aldehyde functionality serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and further oxidations.

The conversion of a primary alcohol, such as (5-Fluorothiophen-2-yl)methanol, to its corresponding aldehyde requires careful selection of an oxidizing agent to prevent over-oxidation to the carboxylic acid.[1][2] While numerous methods exist, modern synthetic chemistry prioritizes protocols that are mild, high-yielding, selective, and avoid the use of toxic heavy metals.[3] This guide provides detailed protocols for two such methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation, selected for their reliability and compatibility with sensitive substrates.

Method Selection: A Rationale for Mild Oxidation Conditions

The choice of oxidant is paramount for the successful synthesis of 5-Fluorothiophene-2-carbaldehyde. The thiophene ring, while aromatic, can be susceptible to undesired side reactions under harsh conditions.

Primary Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation The Dess-Martin oxidation is highlighted as the primary method due to its operational simplicity and mild reaction conditions.[4] Key advantages include:

  • Mildness: The reaction proceeds rapidly at room temperature and neutral pH.[5]

  • Selectivity: DMP is highly chemoselective for alcohols, leaving other sensitive functional groups, such as the fluorothiophene ring, unaffected.[5]

  • Convenience: It avoids cryogenic temperatures and the malodorous byproducts associated with other methods.[5][6]

  • Simplified Work-up: The iodine-based byproducts are easily removed during aqueous work-up.[6]

Alternative Protocol: Swern Oxidation The Swern oxidation is a robust and widely used alternative that also avoids toxic metals.[3][7] It is renowned for its exceptionally mild conditions, operating at -78 °C, which can be ideal for particularly delicate substrates.[7] However, it presents several operational challenges:

  • Cryogenic Temperatures: Requires a dry ice/acetone bath for optimal performance.[8]

  • Reagent Sensitivity: Involves the in situ formation of a reactive intermediate from oxalyl chloride and DMSO, which must be carefully controlled.[9]

  • Hazardous Byproducts: Generates carbon monoxide (a toxic gas) and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[7][9]

Due to its greater operational convenience and comparable efficiency for this type of substrate, the DMP oxidation is the preferred method for routine laboratory synthesis.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol details the selective oxidation of the primary alcohol to the desired aldehyde using DMP.

Safety Precautions
  • Dess-Martin Periodinane: DMP is a high-energy compound and can be explosive under impact or when heated.[5] Avoid grinding the solid. It is also an oxidizing agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated chemical fume hood.[12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting Material
Dess-Martin Periodinane (DMP)Synthesis GradeCommercialOxidizing Agent (1.2 eq.)
Dichloromethane (DCM)AnhydrousCommercialReaction Solvent
Saturated aq. NaHCO₃Reagent GradeIn-house prep.Quenching Solution
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercialUsed in quenching solution
Diethyl Ether (Et₂O)ACS GradeCommercialExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialFor Chromatography

Experimental Workflow Diagram

DMP_Workflow Start Dissolve Alcohol in DCM Add_DMP Add DMP (1.2 eq) at RT Start->Add_DMP Monitor Monitor by TLC (~1-2 hours) Add_DMP->Monitor Quench Quench Reaction (aq. NaHCO₃/Na₂S₂O₃) Monitor->Quench Extract Extract with Et₂O Quench->Extract Purify Purify via Column Chromatography Extract->Purify Product 5-Fluorothiophene- 2-carbaldehyde Purify->Product

Figure 1: Experimental workflow for DMP oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Oxidation: While stirring at room temperature (20-25 °C), add Dess-Martin periodinane (1.2 eq.) to the solution in one portion. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The product aldehyde should have a higher Rf value than the starting alcohol. The reaction is generally complete within 1-2 hours.

  • Work-up and Quenching: Once the starting material is consumed, dilute the reaction mixture with diethyl ether. Pour the mixture into a separatory funnel containing a vigorously stirred, equal volume of a quenching solution (a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃). Stir until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.[13]

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 5-Fluorothiophene-2-carbaldehyde as a pure product.[14]

Protocol 2: Swern Oxidation of this compound (Alternative)

This protocol offers an alternative using classic activated-DMSO chemistry.

Safety Precautions
  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood.

  • Cryogenic Bath: A dry ice/acetone bath reaches -78 °C. Wear cryogenic gloves and safety glasses.

  • Byproducts: The reaction evolves carbon monoxide (toxic gas) and dimethyl sulfide (toxic, flammable, and extremely malodorous).[9] The entire procedure and subsequent glassware cleaning must be performed in a highly efficient fume hood. Used glassware should be rinsed with bleach to oxidize residual dimethyl sulfide.[7]

Step-by-Step Procedure
  • Activator Formation: To a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq.), followed by the dropwise addition of dimethyl sulfoxide (DMSO, 2.0 eq.) via syringe, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.[7]

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in minimal DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. After addition is complete, allow the reaction to stir for 20 minutes at -78 °C before removing the cooling bath and allowing it to warm to room temperature.[3]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Chemical Transformation and Product Characterization

The oxidation converts the primary alcohol to an aldehyde.

Figure 2: Oxidation of this compound.

Expected Analytical Data

Successful synthesis of 5-Fluorothiophene-2-carbaldehyde can be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~9.85 ppm (s, 1H): Aldehyde proton (-CHO).[15]

    • δ ~7.40 ppm (d, 1H): Thiophene proton at C4 (H-4).[16]

    • δ ~6.60 ppm (dd, 1H): Thiophene proton at C3 (H-3), showing coupling to both H-4 and the fluorine at C5.[16]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~182 ppm: Aldehyde carbonyl carbon.

    • δ ~170 ppm (d, JCF ≈ 250 Hz): C5 carbon bearing the fluorine.

    • Other aromatic carbons between δ 110-150 ppm.

  • GC-MS (EI):

    • Expected molecular ion (M⁺) at m/z = 130.00.

  • IR Spectroscopy (thin film, cm⁻¹):

    • Strong C=O stretch characteristic of an aromatic aldehyde, approx. 1675-1690 cm⁻¹.

Summary and Comparison of Protocols

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Temperature Room Temperature (20-25 °C)Cryogenic (-78 °C)
Key Reagents Dess-Martin PeriodinaneOxalyl Chloride, DMSO, Triethylamine
Typical Reaction Time 1-2 hours2-3 hours (including setup)
Work-up Simple aqueous quench and extractionMore complex; requires acid wash
Safety/Handling Potentially explosive reagentToxic/corrosive reagents, toxic/malodorous byproducts
Advantages Operationally simple, mild, fast, no odorVery mild, high yields, good for highly sensitive substrates
Disadvantages Cost and potential explosivity of reagentRequires special equipment, foul odor, toxic gas
Typical Yield 85-95%80-95%

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Fluorothiophen-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (5-Fluorothiophen-2-yl)methanol via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation, ensuring high purity and yield. This guide moves beyond a simple protocol, delving into the rationale behind each step to empower you with the knowledge to troubleshoot and optimize your purification process effectively.

I. Understanding the Molecule: Key Separation Characteristics

This compound presents a unique purification challenge due to its specific structural features. Its thiophene ring provides a degree of aromaticity, while the hydroxymethyl group introduces significant polarity. The fluorine substituent further modifies the electronic properties of the molecule, which can influence its interaction with the stationary phase. Understanding these characteristics is paramount for developing a successful purification strategy.

  • Polarity: The primary driver for its retention on normal-phase media like silica gel.

  • Fluorination: Can lead to unique interactions with certain stationary phases, sometimes requiring specialized "fluorous" phases for optimal separation from non-fluorinated impurities.[1][2]

  • Potential Impurities: Common impurities may include the starting aldehyde (5-fluorothiophene-2-carbaldehyde) if the reduction is incomplete, the over-reduced product (2-fluoro-5-methylthiophene), or non-polar byproducts from the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I get it to elute from the column?

Answer: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[3]

  • Immediate Action: Switch to a more polar solvent system. A common and effective choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Alternative Solvent System: For basic nitrogen-containing impurities, which may cause streaking, adding a small amount of triethylamine (0.1-1%) to your eluent can be beneficial. Conversely, for acidic impurities, a small amount of acetic acid might be helpful, but be cautious during solvent removal as it can be corrosive.[4]

  • For Extremely Polar Compounds: Consider preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this solution in dichloromethane as your eluent.[3]

Question 2: I am seeing significant peak tailing in my collected fractions. What is causing this and how can I fix it?

Answer: Peak tailing is often a result of strong, non-ideal interactions between your compound and the stationary phase, or issues with the column packing.

  • Check for Acidity of Silica: this compound, being an alcohol, can have strong interactions with the acidic silanol groups on the silica surface. You can deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading your sample.[5]

  • Improve Column Packing: An improperly packed column with channels or voids will lead to uneven flow and peak broadening. Ensure your silica gel is uniformly packed as a slurry to avoid air bubbles.[6][7]

  • Optimize Solvent Strength: If your compound is taking a very long time to elute, this can also cause tailing. Once your compound starts to elute, you can gradually increase the polarity of your mobile phase (gradient elution) to sharpen the peak and speed up the elution.[3]

Question 3: My desired compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase under the chosen conditions.[8][9]

  • Fine-Tune Your Solvent System: Even small changes in the solvent ratio can significantly impact resolution. Try a shallower gradient or an isocratic elution with a finely tuned solvent mixture.

  • Orthogonal Chromatography: Change the separation mechanism. If you are using a standard silica gel column, consider switching to a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity compared to traditional C18 or silica columns.[2][10][11]

  • Change the Mobile Phase Composition: Switching one of the solvents in your mobile phase can alter the selectivity. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[12]

Question 4: I have a low yield after purification. Where could my compound have gone?

Answer: Low yield can be attributed to several factors, from irreversible adsorption on the column to physical loss during the process.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. To mitigate this, deactivating the silica as mentioned for peak tailing can be helpful.

  • Compound Instability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3] If it is unstable, you may need to consider a different stationary phase like alumina or a very quick purification.

  • Dilute Fractions: Your compound may have eluted in a larger volume of solvent than anticipated, making it difficult to detect by TLC. Try concentrating a wider range of fractions to see if your compound is present at low concentrations.[3]

  • Physical Loss: Ensure you are not losing compound during the loading or fraction collection steps. Careful technique is crucial.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard silica gel (230-400 mesh for flash chromatography) is a good starting point due to the polarity of the hydroxyl group.[7] If you are struggling to separate fluorinated impurities, a pentafluorophenyl (PFP) bonded silica could provide enhanced selectivity.[2]

Q2: How do I choose the right solvent system?

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[4] A common starting point for polar compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). If the compound does not move, switch to a more polar system like dichloromethane/methanol.

Q3: Should I use isocratic or gradient elution?

  • Isocratic Elution: Uses a constant solvent composition. It is simpler and best for separating compounds with similar polarities.[13][14][15]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is generally more effective for complex mixtures with compounds of widely varying polarities, and it can help to sharpen peaks and reduce elution time for strongly retained compounds.[13][16] For purifying this compound from both non-polar and very polar impurities, a gradient elution is often the superior choice.

Q4: How much silica gel should I use?

The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[6] For difficult separations, a higher ratio is needed.

Separation Difficulty Grams of Silica per Gram of Crude Material
Easy (large ΔRf)10-20 g
Moderate20-90 g
Difficult (small ΔRf)100+ g

Q5: How should I load my sample onto the column?

  • Wet Loading: Dissolve your crude material in the minimum amount of the initial mobile phase solvent and carefully add it to the top of the column.[17] This is the preferred method.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[4][17] This method often leads to better resolution for poorly soluble samples.

IV. Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select an appropriately sized column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (about 1 cm) of sand.[4][18]

  • In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase solvent.

  • Stir the slurry to remove any air bubbles.

  • Pour the slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface when adding more solvent.[18]

Protocol 2: Performing a Gradient Elution
  • After loading your sample, carefully fill the column with the initial, least polar solvent.

  • Begin collecting fractions. The size of the fractions should be about 80-100% of the volume of the silica gel used.[18]

  • Start eluting with the initial solvent system.

  • Gradually increase the percentage of the more polar solvent in your mobile phase. For example, you might start with 100% hexanes, then move to 95:5 hexanes:ethyl acetate, then 90:10, and so on.

  • Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.

  • Once the desired compound has completely eluted, you can flush the column with a highly polar solvent to remove any remaining impurities.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[19]

V. Visual Workflows

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method (Target Rf ~0.2-0.4) Solvent 2. Prepare Mobile Phase TLC->Solvent Column_Prep 3. Pack Column (Slurry Method) Solvent->Column_Prep Load 4. Load Sample (Wet or Dry) Column_Prep->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A typical workflow for the column chromatography purification of this compound.

Troubleshooting_Tree Start Problem Encountered Poor_Sep Poor Separation / Co-elution Start->Poor_Sep Tailing Peak Tailing Start->Tailing No_Elution Compound Not Eluting Start->No_Elution Low_Yield Low Yield Start->Low_Yield Poor_Sep_Sol1 Adjust Solvent Ratio (Shallow Gradient) Poor_Sep->Poor_Sep_Sol1 Poor_Sep_Sol2 Change Solvent System (e.g., DCM/MeOH) Poor_Sep->Poor_Sep_Sol2 Poor_Sep_Sol3 Change Stationary Phase (e.g., PFP) Poor_Sep->Poor_Sep_Sol3 Tailing_Sol1 Deactivate Silica (add Et3N) Tailing->Tailing_Sol1 Tailing_Sol2 Repack Column Tailing->Tailing_Sol2 Tailing_Sol3 Use Gradient Elution Tailing->Tailing_Sol3 No_Elution_Sol1 Increase Mobile Phase Polarity (add MeOH) No_Elution->No_Elution_Sol1 No_Elution_Sol2 Consider HILIC No_Elution->No_Elution_Sol2 Low_Yield_Sol1 Check for Silica Instability (2D TLC) Low_Yield->Low_Yield_Sol1 Low_Yield_Sol2 Concentrate More Fractions Low_Yield->Low_Yield_Sol2 Low_Yield_Sol3 Deactivate Silica Low_Yield->Low_Yield_Sol3

Caption: A decision tree for troubleshooting common issues in column chromatography.

VI. References

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. Available at: --INVALID-LINK--

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Retention Factor in Chromatography | Overview & Formula. Study.com. Available at: --INVALID-LINK--

  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available at: --INVALID-LINK--

  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Available at: --INVALID-LINK--

  • Running a flash column. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Chromatography Explained: Calculating Rf Values & Its Applications. HIX.AI. Available at: --INVALID-LINK--

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. Available at: --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: --INVALID-LINK--

  • Chromatography and Rf Values (GCSE Chemistry). Study Mind. Available at: --INVALID-LINK--

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. Available at: --INVALID-LINK--

  • When is Gradient Elution Better than Isocratic Elution?. Biotage. Available at: --INVALID-LINK--

  • Increasing yield in chromatography using batch-to-batch recirculation. Lund University. Available at: --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Packing. ChemistryViews. Available at: --INVALID-LINK--

  • Top tips for boosting chromatography resin performance. Cytiva. Available at: --INVALID-LINK--

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: --INVALID-LINK--

  • What Is The RF Value And Its Importance In Chromatography?. Chemistry For Everyone. Available at: --INVALID-LINK--

  • Column chromatography. Available at: --INVALID-LINK--

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. Available at: --INVALID-LINK--

  • Chromatography. PubMed. Available at: --INVALID-LINK--

  • Isocratic Vs. Gradient Elution in HPLC: Which to Choose for Your HPLC Needs?. uHPLCs. Available at: --INVALID-LINK--

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: --INVALID-LINK--

  • How Do You Improve Separation in Column Chromatography?. Available at: --INVALID-LINK--

  • dealing with co-eluting impurities during chromatographic analysis of ruscogenins. Benchchem. Available at: --INVALID-LINK--

  • Preparation Silica Gel for Better Column Chromatography. Membrane Solutions. Available at: --INVALID-LINK--

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: --INVALID-LINK--

  • Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: --INVALID-LINK--

  • Can I improve my peptide purification by increasing the column length?. Biotage. Available at: --INVALID-LINK--

  • How to isolate impurities from a reaction product. Biotage. Available at: --INVALID-LINK--

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: --INVALID-LINK--

  • Co-Elution: How to Detect and Fix Overlapping Peaks.. YouTube. Available at: --INVALID-LINK--

  • How to Scale-Up Normal-Phase Purification. Biotage. Available at: --INVALID-LINK--

  • Chromatography: How to Run a Small Scale Flash Column. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Suggestions for improving protein yield on elution from a metal ion affinity chromatography column?. Reddit. Available at: --INVALID-LINK--

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  • How to Reproduce TLC Separations Within Flash Column Chromatography?. AZoM. Available at: --INVALID-LINK--

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: --INVALID-LINK--

  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed. Available at: --INVALID-LINK--

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: --INVALID-LINK--

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: --INVALID-LINK--

References

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers in organic synthesis and drug development, this Technical Support Center provides specialized guidance on the recrystallization of (5-Fluorothiophen-2-yl)methanol. As a Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested solutions to common purification challenges. This guide is structured to empower you with the causal reasoning behind each step, ensuring robust and reproducible results.

This section addresses the core strategic decisions you'll make before and during the recrystallization process. Understanding these principles is key to developing a successful protocol from the outset.

Q1: How do I select an appropriate starting solvent for this compound?

A1: The selection of a solvent is the most critical step in recrystallization. The guiding principle is "like dissolves like".[1][2] Your target molecule, this compound, has distinct structural features:

  • A polar hydroxymethyl group (-CH2OH): This group can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols or even water.[3][4]

  • A polar C-F bond and a thiophene ring: These contribute to the molecule's overall moderate polarity.

Therefore, the ideal solvent will have a polarity that mirrors your compound. It should dissolve the compound completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[2][3][5] Start by testing small amounts of your crude product in polar solvents like methanol, ethanol, or isopropanol.

Q2: What defines an "ideal" recrystallization solvent?

A2: An ideal solvent exhibits a large difference in the solute's solubility between high and low temperatures.[5][6] Beyond this primary requirement, a good solvent should:

  • Not react with the compound being purified.[2]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.[5]

  • Dissolve impurities well at all temperatures or not at all, so they can be separated.

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[2][3]

Q3: When should I use a two-solvent (mixed-solvent) system?

A3: A two-solvent system is employed when no single solvent meets the criteria for good recrystallization.[7][8] This is common when your compound is either too soluble or nearly insoluble in all common solvents. The technique involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[6][7] The two solvents must be miscible with each other. For a moderately polar compound like this compound, common pairs could include ethanol/water, acetone/water, or toluene/hexane.[3][6][7]

Q4: My compound has formed an oil, not crystals. Can this be salvaged?

A4: Yes, this phenomenon, known as "oiling out," can often be corrected. It occurs when the solute comes out of solution at a temperature above its melting point, often due to high impurity levels or a solvent with too high a boiling point.[9] To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent to decrease saturation, and allow it to cool more slowly.[10][11] Using a different solvent or solvent system with a lower boiling point is another effective strategy.

Section 2: General Recrystallization Protocol for this compound

This protocol provides a systematic workflow. Since every compound is unique, treat this as a starting point to be optimized.

Step 1: Solvent Selection via Solubility Testing

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point.[6]

  • If the compound dissolves fully when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • The best solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.

Step 2: The Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or a boiling stick.

  • Add the chosen solvent in small portions while heating the flask with stirring on a hot plate. Use the minimum amount of hot solvent required to just dissolve the solid.[4][12]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • (Optional: Hot Gravity Filtration) If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[7][9]

  • Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[12]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3][4]

  • Allow the crystals to dry completely under vacuum. Confirm purity by melting point analysis and/or spectroscopy.

Section 3: Troubleshooting Guide

This guide provides direct solutions to the most common issues encountered during recrystallization.

Problem / Observation Probable Cause(s) Recommended Solution(s)
No Crystals Form After Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to re-saturate the solution and attempt cooling again.[11] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9][11][12]
Compound "Oils Out" 1. The boiling point of the solvent is higher than the compound's melting point. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point.1. Reheat to dissolve the oil, add more of the "good" solvent (if using a pair) or switch to a lower-boiling point solvent.[10][11] 2. Insulate the flask to ensure very slow cooling. 3. Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization.
Very Low Yield of Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold.1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[3] 2. Ensure the filtration apparatus is hot and use a slight excess of solvent, boiling it off after filtration.[7] 3. Always use ice-cold solvent for washing the final crystals on the filter.[4]
Crystallization Happens Too Quickly 1. The solution is too concentrated. 2. The flask is cooling too rapidly (e.g., shallow solvent pool in a large flask).1. Reheat the solution and add a small amount of extra solvent (1-2 mL) to slightly decrease saturation.[10] 2. Use a smaller flask and insulate it during cooling to slow the process.[10]
Product is Still Colored 1. Colored impurities are co-crystallizing with the product.1. Re-dissolve the crystals in hot solvent, add a spatula-tip of activated charcoal, boil for 5-10 minutes, and perform a hot gravity filtration before cooling.[5]
Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering a problem during recrystallization.

Recrystallization_Troubleshooting cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered During Cooling oiling_out Compound 'Oils Out' start->oiling_out Is it a liquid? no_crystals No Crystals Form start->no_crystals Is it a clear solution? low_yield Yield is Very Low start->low_yield Are there few crystals? solution_oil 1. Reheat & add more solvent. 2. Ensure slow cooling. 3. Change to lower-boiling solvent. oiling_out->solution_oil solution_no_crystals 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume & re-cool. no_crystals->solution_no_crystals solution_low_yield 1. Concentrate mother liquor for 2nd crop. 2. Wash crystals with ice-cold solvent. 3. Ensure hot filtration is done quickly. low_yield->solution_low_yield end_node Pure Crystals Obtained solution_oil->end_node solution_no_crystals->end_node solution_low_yield->end_node

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Overcoming side reactions in the synthesis of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Fluorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for the synthesis of this compound:

  • Route A: Reduction of 5-Fluorothiophene-2-carbaldehyde. This is a straightforward and common method that involves the reduction of the corresponding aldehyde using a suitable reducing agent.

  • Route B: Formylation of a 2-lithiated-5-fluorothiophene intermediate. This route involves the metalation of a 2-halofluorothiophene or direct deprotonation of 2-fluorothiophene, followed by quenching with a formylating agent like formaldehyde.

Q2: I am observing incomplete conversion during the reduction of 5-fluorothiophene-2-carbaldehyde. What could be the issue?

Incomplete conversion in the reduction of 5-fluorothiophene-2-carbaldehyde is a common issue. The primary culprits are often related to the reducing agent or the reaction conditions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde.

Q3: My Grignard/organolithium reaction is giving a low yield of the desired alcohol. What are the likely side reactions?

Low yields in Grignard or organolithium reactions involving fluorinated thiophenes can be attributed to several side reactions. The high reactivity of these organometallic reagents makes them susceptible to various competing pathways. Common issues include reaction with trace amounts of water, proton abstraction from the solvent, or side reactions involving the thiophene ring itself.

Q4: How does the fluorine substituent affect the reactivity of the thiophene ring?

The fluorine atom at the 5-position has a significant electronic impact on the thiophene ring.[1][2] It is strongly electron-withdrawing via the inductive effect, which can decrease the electron density of the ring and influence the acidity of the ring protons. This can affect the ease of lithiation and the reactivity of the aldehyde group towards nucleophiles.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 5-Fluorothiophene-2-carbaldehyde

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material (5-fluorothiophene-2-carbaldehyde).

  • Formation of unidentified byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inactive Reducing Agent Sodium borohydride (NaBH₄) can decompose over time, especially if not stored under anhydrous conditions.Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple ketone like acetone. Consider using a more potent reducing agent like lithium aluminum hydride (LiAlH₄) if compatible with other functional groups.
Insufficient Equivalents of Reducing Agent The stoichiometry of the reaction is crucial. An insufficient amount of the reducing agent will lead to incomplete conversion.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). For bulky aldehydes, a larger excess may be necessary.
Suboptimal Reaction Temperature While NaBH₄ reductions are often performed at room temperature, the reactivity can be sluggish.If the reaction is slow at room temperature, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate. However, be cautious of potential side reactions at higher temperatures.
Solvent Effects The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.Ensure your solvent is of high purity and anhydrous if using a moisture-sensitive reducing agent. A mixture of THF and methanol can sometimes improve solubility and reaction rates.[3]
Problem 2: Competing Side Reactions in Organometallic Routes

Symptoms:

  • Low yield of this compound.

  • Formation of de-halogenated or protonated starting material.

  • Presence of dimeric or polymeric byproducts.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Protonation of the Organometallic Intermediate Organolithium and Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including trace water, acidic C-H bonds on other reagents, or even the solvent itself (e.g., THF can be deprotonated by strong bases over time).Ensure all glassware is flame-dried under vacuum and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. If deprotonation of the thiophene ring is the intended first step, ensure the temperature is kept low (-78 °C) to minimize side reactions.
"Halogen Dance" Rearrangement In some lithiated halo-heterocycles, the lithium can migrate to a different position on the ring, leading to a mixture of products upon quenching.This is less common with fluorine but can occur. Performing the lithiation and subsequent reaction at very low temperatures (-78 °C or lower) can often suppress this side reaction.
Reaction with Solvent Strong organolithium reagents like n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20 °C.[3]Maintain a low reaction temperature throughout the addition of the organolithium reagent and the subsequent reaction with the electrophile.
Formation of Dimeric Byproducts Coupling of the organometallic intermediate with unreacted starting material (e.g., Wurtz-type coupling) can occur.Add the organometallic reagent slowly to the solution of the starting material to maintain a low concentration of the reactive intermediate.

Experimental Protocols

Protocol 1: Reduction of 5-Fluorothiophene-2-carbaldehyde with Sodium Borohydride

This protocol describes a reliable method for the synthesis of this compound via the reduction of the corresponding aldehyde.

Materials:

  • 5-Fluorothiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorothiophene-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4][5][6][7][8]

Protocol 2: Synthesis via Lithiation of 2-Bromo-5-fluorothiophene and Quenching with Formaldehyde

This protocol outlines the synthesis from a halogenated precursor.

Materials:

  • 2-Bromo-5-fluorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or trioxane (source of formaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon), add 2-bromo-5-fluorothiophene (1.0 eq) and anhydrous THF (20 mL per gram of thiophene).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of freshly depolymerized paraformaldehyde or trioxane (1.5 eq) in anhydrous THF.

  • Slowly add the formaldehyde solution to the lithiated thiophene solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Routes cluster_0 Route A: Reduction cluster_1 Route B: Organometallic Aldehyde 5-Fluorothiophene- 2-carbaldehyde Alcohol (5-Fluorothiophen- 2-yl)methanol Aldehyde->Alcohol NaBH4, MeOH Halothiophene 2-Bromo-5-fluorothiophene Lithium_Intermediate 2-Lithio-5-fluorothiophene Halothiophene->Lithium_Intermediate n-BuLi, THF, -78°C Alcohol_B (5-Fluorothiophen- 2-yl)methanol Lithium_Intermediate->Alcohol_B 1. HCHO 2. H₂O

Caption: Primary synthetic routes to this compound.

Troubleshooting_Reduction Start Low Yield in Reduction Cause1 Inactive NaBH₄ Start->Cause1 Cause2 Insufficient Reducing Agent Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Solution1 Use Fresh Reagent or Test Activity Cause1->Solution1 Solution2 Increase Equivalents (1.1-1.5 eq) Cause2->Solution2 Solution3 Gently Warm (40-50 °C) Cause3->Solution3

Caption: Troubleshooting workflow for the reduction of 5-fluorothiophene-2-carbaldehyde.

References

Technical Support Center: Synthesis of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Fluorothiophen-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically achieved by the reduction of 5-fluorothiophen-2-carbaldehyde.

Issue 1: Low or No Yield of the Desired Product

Question: I've performed the reduction of 5-fluorothiophen-2-carbaldehyde using sodium borohydride (NaBH₄), but my yield is consistently below 40%, or in some cases, I see no product at all. What's going wrong?

Answer: Low yield is the most common issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Potential Cause A: Inactive or Degraded Reducing Agent

Sodium borohydride (NaBH₄) is susceptible to decomposition by moisture.[1] If the reagent has been improperly stored or is old, its reducing power will be significantly diminished.

  • Solution:

    • Use a fresh bottle of NaBH₄: Always use a newly opened or properly stored container of the reducing agent.

    • Verify activity (Optional): A quick test can be performed by adding a small amount of the NaBH₄ to a protonic solvent like ethanol and observing for hydrogen gas evolution. While not quantitative, vigorous bubbling is a good sign of activity.

Potential Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)

The choice of solvent and temperature is critical for the efficiency of the reduction.

  • Solvent: While NaBH₄ is compatible with protic solvents like methanol (MeOH) or ethanol (EtOH), its stability is pH-dependent.[1] In neutral or acidic methanol, it can decompose over time.

  • Temperature: The reaction is typically exothermic. Adding the NaBH₄ too quickly at room temperature can lead to side reactions or decomposition.

  • Optimized Protocol:

    • Dissolve the 5-fluorothiophen-2-carbaldehyde in anhydrous Methanol or Ethanol (approx. 10-20 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

    • Add the NaBH₄ (typically 1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature does not rise above 5-10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC.

Potential Cause C: Incomplete Reaction

Simply put, the reaction may not have been allowed to proceed to completion.

  • Solution:

    • Monitor with Thin-Layer Chromatography (TLC): Before quenching the reaction, run a TLC plate. You should see the starting material spot (aldehyde) disappear and a new, lower Rf spot (alcohol) appear. Use a suitable solvent system like 3:1 Hexanes:Ethyl Acetate.

    • Increase Reaction Time: If starting material is still present after 2 hours, continue stirring at room temperature for an additional 1-2 hours.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reagent Is the NaBH₄ fresh and stored under dry conditions? start->check_reagent check_conditions Were reaction conditions (0°C, portion-wise addition) strictly followed? check_reagent->check_conditions Yes sol_reagent Solution: Use a fresh bottle of NaBH₄. check_reagent->sol_reagent No check_tlc Did TLC analysis confirm consumption of starting material? check_conditions->check_tlc Yes sol_conditions Solution: Repeat reaction, maintaining T < 10°C during addition. check_conditions->sol_conditions No sol_time Solution: Increase reaction time and monitor by TLC until SM is consumed. check_tlc->sol_time No sol_workup Problem may be in workup/ purification. Review protocol. check_tlc->sol_workup Yes

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Presence of an Unknown Impurity

Question: After purification, my ¹H NMR spectrum shows my desired product, but also a significant unknown peak. What could this be?

Answer: The formation of impurities often points to side reactions involving the starting material or the product. The fluorine atom on the thiophene ring introduces unique reactivity.

Potential Cause A: Hydrodefluorination

Under certain conditions, particularly with stronger, less selective reducing agents or prolonged reaction times with impurities, the fluorine atom can be replaced by a hydrogen atom. Sodium borohydride is known to cause hydrodefluorination of some activated fluoroarenes, especially in solvents like DMSO or with additives.[2]

  • Identification: The resulting impurity would be (Thiophen-2-yl)methanol. This can be confirmed by GC-MS analysis, which would show a peak with a mass corresponding to the defluorinated product.

  • Solution:

    • Stick to mild conditions: Use NaBH₄ in MeOH or EtOH, which are less prone to facilitating this side reaction.

    • Avoid harsh workup: Do not use excessively strong acids or bases during the workup, as this can promote degradation.

    • Purification: Careful column chromatography can usually separate the fluorinated product from its non-fluorinated counterpart.

Potential Cause B: Ring Opening/Hydrolysis

The thiophene ring, especially when functionalized, can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common under standard reduction workups.[3] The presence of the electron-withdrawing fluorine atom can influence the ring's stability.

  • Identification: Ring-opened products would present a complex and often unrecognizable NMR spectrum. This is more likely if the workup involved prolonged exposure to strong acid or base.

  • Solution:

    • Neutral Workup: Quench the reaction carefully with water or a saturated NH₄Cl solution.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer with brine to remove water-soluble impurities and then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ for this reduction?

A1: Yes, you can, but it comes with significant trade-offs. LiAlH₄ is a much stronger reducing agent than NaBH₄.[4][5] While it will readily reduce the aldehyde, its high reactivity requires strictly anhydrous conditions (using solvents like dry THF or diethyl ether) and presents greater safety hazards as it reacts violently with water.[4] For the selective reduction of an aldehyde where no other reducible functional groups are present, NaBH₄ is the safer, more convenient, and preferred reagent.[6][7]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, selective for aldehydes/ketones[1]Very strong, reduces most carbonyls[4]
Solvents Protic (MeOH, EtOH, H₂O)[1]Aprotic/Anhydrous (THF, Et₂O)[4]
Safety Decomposes in water, manageable[1]Reacts violently with water, requires caution
Workup Simpler, aqueous quenchMore complex, requires careful quenching (e.g., Fieser method)
Recommendation Preferred for this synthesisOverkill, introduces unnecessary complexity/hazards

Q2: What is the mechanism for the reduction of the aldehyde with NaBH₄?

A2: The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the aqueous workup to yield the final alcohol.

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Q3: How should I purify the final product?

A3: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[8]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (up to 20-30% ethyl acetate).

  • Monitoring: Use TLC to track the separation and combine the fractions that contain the pure product.

  • Final Step: After combining the pure fractions, remove the solvent using a rotary evaporator to yield the purified alcohol, which is often a liquid or a low-melting solid.

Q4: My starting material, 5-fluorothiophene-2-carbaldehyde, is a liquid. How do I handle it?

A4: 5-fluorothiophene-2-carbaldehyde is typically a liquid at room temperature. It should be stored in a cool, dry place, often refrigerated (2-8 °C). Like most aldehydes, it can be sensitive to air oxidation over long periods. It is also classified as a warning-level hazard, causing skin and eye irritation. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Optimized Experimental Protocol

This protocol is a reliable starting point for the synthesis, incorporating the troubleshooting advice discussed above.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluorothiophene-2-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 15 mL per 1 g of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) in small portions over 20-30 minutes. Use a spatula to control the addition rate. Monitor the temperature to ensure it does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Check for the complete consumption of the starting aldehyde using TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. (Note: Hydrogen gas will be evolved).

  • Workup:

    • Reduce the volume of methanol on a rotary evaporator.

    • Add more deionized water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them once with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

References

Technical Support Center: Grignard Reactions with Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions with fluorinated thiophene substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage these powerful synthetic tools. Here, we will dissect common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is initiating the Grignard reaction with my fluorinated thiophene so difficult?

A1: The primary obstacle in initiating most Grignard reactions is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer is formed upon exposure to air and effectively prevents the magnesium from reacting with your fluorinated thiophene halide.[1] For fluorinated systems, this issue can be compounded by the high electronegativity of fluorine, which can decrease the reactivity of the adjacent carbon-halogen bond, making oxidative addition to the magnesium surface more challenging. Furthermore, the C-F bond itself is very strong, making direct reaction with magnesium under standard conditions unlikely.[2][3]

Q2: What are the visual cues that my Grignard reaction has successfully initiated?

A2: A successful initiation is typically marked by several distinct visual and physical changes in the reaction mixture. These include:

  • The disappearance of the characteristic color of a chemical activator, such as the purple/brown of iodine.[1]

  • Spontaneous boiling or refluxing of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]

  • The appearance of a cloudy grey or brownish turbidity in the reaction mixture.[1]

  • A noticeable increase in temperature, as the reaction is exothermic.[1]

Q3: My reaction starts, but then the solution turns dark and I get a low yield of my desired product. What is happening?

A3: A darkening solution, often to black, can be indicative of side reactions, most commonly Wurtz-type homocoupling.[4][5] This is a major side reaction where the Grignard reagent formed reacts with the starting fluorinated thiophene halide.[5] This is especially prevalent with more reactive halides. Additionally, prolonged heating can lead to decomposition of the Grignard reagent, particularly with thermally sensitive fluorinated compounds.[5] Some fluorinated Grignard reagents are known to be thermally unstable and can decompose, sometimes violently.[2][6]

Q4: Can I use standard Grignard conditions for my polyfluorinated thiophene?

A4: It is highly unlikely that standard conditions will be effective. Polyfluorinated aromatic compounds present unique challenges. The strong electron-withdrawing nature of multiple fluorine atoms can significantly decrease the reactivity of the C-X (X = Br, I) bond towards magnesium. Furthermore, the resulting Grignard reagent may be less stable. Specialized techniques are often required, such as the use of highly reactive Rieke® Magnesium[7][8] or mechanochemical activation.[2]

Q5: Are there any specific safety concerns with fluorinated thiophene Grignard reagents?

A5: Yes, caution is advised. Some fluorinated Grignard reagents have been reported to be thermally unstable and potentially explosive, especially when prepared in high concentrations or in the absence of a solvent.[2][6] It is crucial to perform these reactions with appropriate safety measures, including conducting them on a manageable scale, ensuring efficient stirring and cooling, and using a safety shield. A calorimetric evaluation is strongly recommended before scaling up any process involving trifluoromethyl-substituted phenyl Grignard solutions to understand their decomposition profile.[6]

Troubleshooting Guide

This guide provides a structured approach to overcoming common issues encountered during Grignard reactions with fluorinated thiophenes.

Problem 1: Reaction Fails to Initiate

Root Cause Analysis:

  • Inactive Magnesium Surface: The presence of a magnesium oxide layer is the most frequent culprit.[1]

  • Presence of Moisture: Grignard reagents are potent bases and are readily quenched by protic sources like water.[4][9] All glassware and solvents must be rigorously dried.[1][4]

  • Unreactive Halide: The C-X bond in your fluorinated thiophene may be insufficiently reactive under the chosen conditions.

Solutions:

  • Magnesium Activation:

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[1][7][10] The disappearance of the iodine color or the observation of ethylene bubbling (from DBE) signals activation.[1][7]

    • Mechanical Activation: In-situ crushing of magnesium pieces with a dry glass rod or using an ultrasonic bath can physically disrupt the oxide layer.[7][10]

    • Highly Reactive Magnesium: For particularly stubborn cases, consider using commercially available Rieke® Magnesium or preparing it fresh.[7][8][11]

  • Rigorous Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (Nitrogen or Argon).[4][5]

    • Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).

  • Initiation Tricks:

    • Add a small portion of your fluorinated thiophene halide to the activated magnesium and gently warm the mixture with a heat gun.[12]

    • If the reaction still doesn't start, add a few drops of a pre-formed Grignard reagent as an initiator.[7]

Troubleshooting_Initiation

Problem 2: Low Yield and/or Significant Byproduct Formation

Root Cause Analysis:

  • Homocoupling (Wurtz Reaction): The Grignard reagent attacks the starting halide.[4] This is often exacerbated by high local concentrations of the halide or elevated temperatures.

  • Grignard Reagent Decomposition: Fluorinated Grignard reagents can be thermally unstable.[6]

  • Reaction with Solvent: While ethers are generally stable, prolonged reflux in THF can lead to ring-opening by the highly basic Grignard reagent.

  • Schlenk Equilibrium: The Grignard reagent exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[13][14] The reactivity of these species can differ, potentially affecting the product distribution.

Solutions:

  • Minimizing Homocoupling:

    • Slow Addition: Add the fluorinated thiophene halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[4]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the desired Grignard formation over the coupling side reaction.[4]

  • Preserving the Grignard Reagent:

    • Avoid Prolonged Heating: Once the reaction is initiated and proceeding, avoid excessive or prolonged heating unless required by a specific protocol.[5] Monitor the consumption of magnesium as an indicator of reaction completion.[5]

    • Use 'Turbo' Grignard Reagents: For halogen-magnesium exchange reactions, using reagents like i-PrMgCl·LiCl can allow for reactions at much lower temperatures (e.g., -78 °C), preserving sensitive functional groups and unstable intermediates.[15]

  • Solvent Choice:

    • Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard formation due to its superior ability to solvate and stabilize the organomagnesium species.[5][14]

    • For reactions requiring higher temperatures, consider a higher-boiling ether like 2-methyl-THF.

ParameterRecommendationRationale
Temperature Maintain the minimum temperature required for a steady reaction.Minimizes homocoupling and decomposition of the Grignard reagent.[4][6]
Addition Rate Slow, dropwise addition of the halide.Keeps the concentration of the halide low, reducing the rate of Wurtz coupling.[4][5]
Solvent Anhydrous THF is generally preferred.Better stabilization of the Grignard reagent compared to diethyl ether.[5]
Activator I₂, 1,2-dibromoethaneEffective at disrupting the MgO layer to initiate the reaction.[7]

Experimental Protocol: Preparation of a Fluorinated Thiophene Grignard Reagent

This protocol outlines a general procedure for the preparation of a Grignard reagent from a bromofluorothiophene. Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromofluorothiophene (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask, condenser, addition funnel, and magnetic stirrer (all flame-dried)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and cool under a positive pressure of inert gas. Place the magnesium turnings and a stir bar in the reaction flask.

  • Activation: Add the iodine crystals to the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes, depositing a purple vapor on the magnesium surface.[12] Allow to cool.

  • Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of the bromofluorothiophene in anhydrous THF in the addition funnel. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension.

  • Observation: Watch for signs of initiation (color change, gentle bubbling, or exotherm). Gentle warming with a heat gun may be necessary. Once the reaction starts, the brownish color of the iodine will fade, and the solution may become cloudy and warm.

  • Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining bromofluorothiophene solution at a rate that maintains a gentle reflux. Use external cooling (e.g., a water bath) if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The resulting grey-brown solution is your Grignard reagent, ready for the next step.

  • Titration (Optional but Recommended): Before use, it is best practice to determine the molarity of the Grignard reagent by titration.[12][16]

Grignard_Workflow

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing (5-Fluorothiophen-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Fluorothiophen-2-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical fluorinated heterocyclic building block. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Foundational Synthetic Strategies

The synthesis of this compound typically proceeds via two primary and reliable routes: the reduction of a corresponding carbonyl compound or the Grignard pathway from a halo-precursor. The choice between them often depends on the availability of starting materials and the scale of the reaction.

Diagram: Primary Synthetic Pathways

cluster_0 Reduction Route cluster_1 Grignard Route A 5-Fluorothiophene-2-carboxaldehyde B This compound A->B NaBH4, MeOH/EtOH Mild Conditions C 2-Bromo-5-fluorothiophene D (5-Fluorothiophen-2-yl)magnesium bromide (Grignard Reagent) C->D Mg turnings, THF Iodine activation D->B 1. Add to HCHO 2. Acidic Workup (e.g., NH4Cl) E Formaldehyde (gas) or Paraformaldehyde E->B

Caption: Overview of the two main synthetic routes to this compound.

Part 2: Troubleshooting Guide & Diagnostics

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing both diagnostic insights and corrective actions.

Diagram: Troubleshooting Workflow for Low Yield

Start Low Yield or Stalled Reaction TLC Analyze by TLC/GC-MS: What is the major spot? Start->TLC SM Starting Material Dominant TLC->SM Impurity Significant Side Products TLC->Impurity Reagent Check Reagent Activity: - Grignard initiation? - Fresh Reducing Agent? - Moisture contamination? SM->Reagent Route Which Route? Impurity->Route Polymer Insoluble resin? Likely acid-catalyzed polymerization. Solution: Maintain neutral pH, avoid strong acids. Impurity->Polymer General Issue Conditions Optimize Conditions: - Increase Temperature? - Change Solvent? - Extend Reaction Time? Reagent->Conditions Grignard Grignard Route Route->Grignard Reduction Reduction Route Route->Reduction Wurtz Non-polar impurity? Likely Wurtz coupling. Solution: Slow addition at low temp. Grignard->Wurtz OverRed Over-reduction? Solution: Use milder reductant (NaBH4), control stoichiometry. Reduction->OverRed

Caption: A decision tree to diagnose and resolve low-yield synthesis reactions.

Question 1: My Grignard reaction won't initiate or gives a very low yield. What's wrong?

Answer: This is a classic issue in organometallic chemistry, typically pointing to problems with reagent activity or reaction environment.

  • Causality & Diagnosis: Grignard reagent formation is a surface reaction on the magnesium metal. This surface can be passivated by a layer of magnesium oxide, preventing the reaction. Furthermore, Grignard reagents are potent bases and nucleophiles that react instantly and irreversibly with even trace amounts of water or other protic sources.

  • Troubleshooting Steps:

    • Magnesium Activation: The passivating oxide layer on magnesium turnings is the most common culprit. Activate the magnesium in situ by adding a small crystal of iodine (you'll see the brown color disappear as it reacts) or a few drops of 1,2-dibromoethane. Mechanical crushing of the turnings under an inert atmosphere can also expose a fresh surface.[1]

    • Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen). Solvents, particularly THF or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle rated for anhydrous applications.[2]

    • Initiation Temperature: Gentle warming with a heat gun may be required to initiate the reaction. Be prepared for a vigorous exotherm once it starts and have an ice bath ready for temperature control.[1]

    • Side Reaction - Wurtz Coupling: If you observe a significant amount of a non-polar impurity, it is likely the symmetrical coupling product (e.g., 2,2'-bis(5-fluorothiophene)). This arises from the Grignard reagent reacting with unreacted 2-bromo-5-fluorothiophene. To minimize this, ensure slow, dropwise addition of the halide to the magnesium suspension to maintain a low concentration of the halide at all times.[1]

Question 2: The reduction of 5-fluorothiophene-2-carboxaldehyde is incomplete or produces multiple products. How can I optimize it?

Answer: Issues in this reduction typically stem from the choice and amount of reducing agent or instability of the product during workup.

  • Causality & Diagnosis: While the reduction of an aldehyde to an alcohol is straightforward, side reactions can occur. Over-reduction to the methyl group is possible with harsh reagents, while the Cannizzaro reaction can occur under strongly basic conditions, leading to disproportionation into the corresponding carboxylic acid and alcohol.[1] The thiophene ring itself is also sensitive to strongly acidic conditions, which can cause polymerization.[3]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium borohydride (NaBH₄). It is highly effective for reducing aldehydes and is less reactive than agents like lithium aluminum hydride (LiAlH₄), minimizing the risk of over-reduction.[1]

    • Stoichiometry and Temperature: Use a slight excess (1.1-1.5 equivalents) of NaBH₄ to ensure complete conversion. The reaction is typically performed at a low temperature (0°C) initially to control the exotherm, then allowed to warm to room temperature.[1] Monitor the reaction by TLC until the starting aldehyde spot disappears.

    • pH Control During Workup: During the workup and extraction, maintain a neutral or slightly acidic pH (pH ~6-7). Strong acids can catalyze the polycondensation of the thiophene methanol product, leading to insoluble resinous materials.[3] Use a buffered quench like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.

    • Impurity Identification: If you isolate a carboxylic acid byproduct, it may be due to the Cannizzaro reaction or air oxidation of the starting aldehyde. Ensure the aldehyde is pure before starting and maintain an inert atmosphere if oxidation is suspected.[1]

Question 3: I'm observing decomposition or unexpected side reactions involving the fluorine atom. Is this common?

Answer: While the C-F bond on an aromatic ring is generally robust, certain conditions can lead to its displacement or influence side reactions.

  • Causality & Diagnosis: The electron-withdrawing nature of fluorine acidifies the adjacent C-H proton (at the C4 position), making the substrate more susceptible to deprotonation by strong bases. In nucleophilic aromatic substitution (SNAr) type reactions, fluoride can be a leaving group, though this is less common for thiophenes compared to more electron-deficient rings.[2]

  • Troubleshooting Steps:

    • Avoid Excess Strong Base: When using strong bases (e.g., in Grignard formation or other deprotonation steps), use stoichiometric amounts where possible. A large excess of a strong base can lead to deprotonation at other sites or side reactions.[4][5]

    • Solvent Choice: Some solvents can participate in the reaction. For example, highly nucleophilic solvents could potentially displace the fluorine under harsh conditions. Anhydrous, non-nucleophilic solvents like THF, acetonitrile, or toluene are generally safe choices.[2]

    • Thermal Stability: While generally stable, prolonged exposure to high temperatures (>150-200°C) in the presence of certain reagents could lead to decomposition. Optimize reactions to proceed at the lowest effective temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running these syntheses? A1: Key hazards include:

  • Magnesium: Finely divided magnesium turnings can be flammable.

  • Grignard Reagents: These are highly reactive and can be pyrophoric upon contact with air, especially if concentrated. They react violently with water.[1]

  • Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage. Always use from fresh or tested stock.[1]

  • Reaction Exotherms: Both Grignard formation and the subsequent quenching step can be highly exothermic. Maintain strict temperature control and perform reactions in a chemical fume hood.[1]

Q2: My final product seems unstable during purification or storage, turning dark. Why? A2: 2-Thiophenemethanol derivatives are susceptible to degradation, particularly through acid-catalyzed polymerization, which forms dark, insoluble materials.[3] Traces of acid left over from the workup can initiate this process. For storage, ensure the product is free of acidic impurities by washing with a dilute bicarbonate solution during workup, dry it thoroughly, and store it under an inert atmosphere in a refrigerator or freezer.

Q3: Can I use paraformaldehyde instead of formaldehyde gas for the Grignard reaction? A3: Yes, using paraformaldehyde is a common and more convenient alternative to handling gaseous formaldehyde. Ensure the paraformaldehyde is thoroughly dried in a vacuum oven before use, as it can contain adsorbed water. It will be depolymerized in situ under the reaction conditions. The reaction may require gentle heating to facilitate depolymerization and reaction.

Part 4: Data Summary & Experimental Protocols

Table 1: Comparison of Primary Synthetic Routes
FeatureGrignard RouteReduction Route
Starting Material 2-Bromo-5-fluorothiophene5-Fluorothiophene-2-carboxaldehyde
Key Reagents Mg turnings, FormaldehydeSodium Borohydride (NaBH₄)
Typical Yields 50-70%80-95%
Key Challenge Initiation, maintaining anhydrous conditionsEnsuring complete reaction, avoiding side reactions
Common Side Products Wurtz coupling (dimer), unreacted starting materialUnreacted aldehyde, carboxylic acid (oxidation)
Scalability Good, but requires careful heat managementExcellent, generally safer and simpler
Protocol 1: Synthesis via Reduction of 5-Fluorothiophene-2-carboxaldehyde
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-fluorothiophene-2-carboxaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous methanol (or ethanol) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.

  • Quenching: Carefully cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of dichloromethane and adding the silica. Concentrate this slurry to a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). A typical starting gradient might be 9:1 Hexanes:Ethyl Acetate.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The less polar impurities (like Wurtz coupling byproducts) will elute first, followed by the desired product. More polar impurities (like unreacted aldehyde) will elute later.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the final product.

References

Stability issues of (5-Fluorothiophen-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity of your results.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing fluorine atom and the thiophene ring makes the benzylic-like hydroxyl group susceptible to certain reactions, which can lead to degradation of the compound in solution. Understanding these potential stability issues is crucial for successful experimental outcomes. This guide is based on established chemical principles and data from closely related structural analogs, such as 2-thiophenemethanol.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound are its susceptibility to degradation under both acidic and basic conditions, particularly at elevated temperatures.[1] The two primary degradation pathways are acid-catalyzed polymerization and oxidation under basic or oxidizing conditions.[1][2]

Q2: How does this compound behave in acidic solutions?

A2: In the presence of strong acids and/or heat, this compound is prone to acid-catalyzed polymerization.[1] The hydroxymethyl group of one molecule can react with the thiophene ring of another, leading to the formation of poly(thienylene methylene) structures and the elimination of water.[1] This often results in the formation of an insoluble, resinous material in the reaction mixture. The electron-withdrawing nature of the fluorine atom can influence the rate of this polymerization.

Q3: What happens to this compound in basic solutions?

A3: Under basic conditions, the primary concerns are deprotonation of the hydroxyl group to form a more reactive alkoxide and subsequent oxidation.[1] In the presence of an oxidizing agent or even atmospheric oxygen, the alcohol can be oxidized to (5-Fluorothiophen-2-yl)carbaldehyde.[2] If a strong base is used, this aldehyde could potentially undergo a Cannizzaro reaction, though this is less common under typical experimental conditions.[1]

Q4: How can I visually detect if my this compound solution has degraded?

A4: Pure this compound is typically a colorless to light yellow liquid or solid. A noticeable change in color to yellow or brown can indicate degradation.[2] The formation of a precipitate or cloudiness, especially in an acidic solution, is a strong indicator of polymerization.[1][2] However, significant degradation can occur without any visible changes, so analytical confirmation is always recommended.[2]

Q5: What are the recommended storage conditions for this compound and its solutions?

A5: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, and refrigerated.[2] For solutions, it is best to prepare them fresh. If storage is necessary, use an inert, dry solvent and store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize oxidation.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action(s)
Formation of a precipitate or cloudiness in an acidic reaction mixture. Acid-catalyzed polymerization.[1]- Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Consider protecting the hydroxyl group if the reaction conditions are harsh. - Monitor the reaction closely using TLC or LC-MS to detect the formation of oligomers.[1]
A yellow or brown discoloration of the solution over time. Oxidation of the compound.[2]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] - Use deoxygenated solvents. - Store the solution in the dark and at a low temperature.
Inconsistent or lower-than-expected yields in a reaction. Degradation of the starting material.- Verify the purity of your this compound using NMR or HPLC before use. - Prepare solutions fresh for each experiment. - Re-evaluate the pH and temperature conditions of your reaction.
Appearance of an unexpected peak around 9.9 ppm in the 1H NMR spectrum of your product. Formation of the corresponding aldehyde, (5-Fluorothiophen-2-yl)carbaldehyde, due to oxidation.[2]- Confirm the presence of the aldehyde by checking for a C=O stretch in the IR spectrum. - Purify the product using column chromatography to remove the aldehyde impurity. - In future reactions, employ stricter inert atmosphere techniques.
Broad, unresolved peaks in your crude NMR spectrum. Presence of polymeric byproducts.- Attempt to precipitate the polymer by adding a non-polar solvent. - Purify the desired product by column chromatography. - Adjust reaction conditions to be milder to prevent polymerization.

Experimental Protocols

Protocol 1: Stability Test of this compound in Acidic Solution

This protocol outlines a method to assess the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • Sulfuric acid (H₂SO₄)

  • Nitrogen or Argon gas

  • Reaction vessel with a stirrer and temperature control

  • HPLC or NMR for analysis

Procedure:

  • Prepare a stock solution of this compound in anhydrous 1,4-dioxane at a known concentration (e.g., 0.1 M).

  • Prepare a solution of sulfuric acid in anhydrous 1,4-dioxane (e.g., 0.01 M).

  • In a reaction vessel under an inert atmosphere, add the this compound solution.

  • Slowly add the acidic solution to the stirred this compound solution. If the addition is exothermic, control the temperature with a cooling bath.

  • Maintain the reaction mixture at the desired temperature (e.g., room temperature or 50°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Analyze the samples by HPLC or NMR to monitor the disappearance of the starting material and the appearance of any degradation products.

Protocol 2: Monitoring for Oxidation via 1H NMR

This protocol provides a method to detect the oxidation of this compound to its corresponding aldehyde.

Materials:

  • Sample of this compound (either a stored sample or from a reaction mixture)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Key Signals to Observe:

    • This compound: Look for the methylene protons (-CH₂OH) which will appear as a singlet or a doublet depending on coupling to the hydroxyl proton.

    • (5-Fluorothiophen-2-yl)carbaldehyde (Impurity): A characteristic aldehyde proton signal (-CHO) will appear significantly downfield, typically around 9.9 ppm.[2] The thiophene protons will also show a shift in their positions compared to the starting material.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

Acid_Catalyzed_Polymerization reactant This compound intermediate Protonated Alcohol reactant->intermediate H⁺ carbocation Thienyl Carbocation intermediate->carbocation -H₂O water H₂O intermediate->water polymer Poly(thienylene methylene) carbocation->polymer + Reactant

Caption: Acid-catalyzed polymerization workflow.

Oxidation_Pathway reactant This compound product (5-Fluorothiophen-2-yl)carbaldehyde reactant->product [O] (e.g., air, oxidant)

Caption: Oxidation to the corresponding aldehyde.

References

Technical Support Center: Identification of Impurities in (5-Fluorothiophen-2-yl)methanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Fluorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in samples of this compound. Ensuring the purity of this critical building block is paramount for the integrity and reproducibility of your research and development efforts.

This resource provides in-depth technical guidance in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might find in my this compound sample?

The impurity profile of this compound is primarily influenced by its synthetic route and subsequent storage conditions. Based on common synthetic pathways for fluorinated thiophenes, the following impurities are most likely to be present:

  • Starting Materials: Unreacted starting materials are a common source of impurities. Depending on the synthesis, this could include 2-thiophenemethanol or a protected version thereof.

  • Regioisomers: The fluorination of the thiophene ring can sometimes lead to the formation of regioisomers, such as (4-Fluorothiophen-2-yl)methanol or (3-Fluorothiophen-2-yl)methanol. The synthesis of 3-fluorothiophene, for example, can be challenging due to the higher reactivity of the 2-position of the thiophene ring.[1]

  • Over-fluorinated Species: Although less common, the introduction of a second fluorine atom to the thiophene ring could result in difluorinated impurities.

  • Oxidation Products: The alcohol functional group is susceptible to oxidation, which can lead to the formation of (5-Fluorothiophen-2-yl)carbaldehyde or (5-Fluorothiophen-2-yl)carboxylic acid, especially upon prolonged exposure to air or other oxidizing agents.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, acetonitrile, or dichloromethane, may be present in trace amounts.[2][3]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I determine if it's a regioisomer?

Distinguishing between regioisomers can be challenging as they often have identical mass-to-charge ratios (m/z) in mass spectrometry. Here’s a systematic approach to their identification:

  • High-Resolution Mass Spectrometry (HRMS): While standard MS may not differentiate isomers, HRMS can confirm the elemental composition of the impurity, ensuring it is indeed an isomer of your target compound.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most definitive technique for isomer identification.

    • ¹H NMR: The coupling constants between the fluorine atom and the protons on the thiophene ring will be different for each regioisomer.

    • ¹⁹F NMR: The chemical shift of the fluorine atom will be unique for each positional isomer.[4][5] ¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds in complex mixtures.[5]

  • Reference Standards: If available, comparing the retention time and spectral data of your unknown peak with a certified reference standard of the suspected regioisomer is the most straightforward confirmation method.

  • Forced Degradation Studies: While not directly for isomer identification, subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help to understand the degradation pathways and may selectively degrade one isomer over another, aiding in peak assignment.

Q3: My this compound sample has developed a slight yellow color over time. What could be the cause?

A change in color often indicates the formation of degradation products. The most likely culprits are oxidation products. The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde, (5-Fluorothiophen-2-yl)carbaldehyde, which can further oxidize to the carboxylic acid. These conjugated carbonyl compounds can absorb light in the visible region, leading to a yellowish appearance.

To confirm this, you can use the following techniques:

  • HPLC-UV: An HPLC analysis will likely show new, more polar peaks corresponding to the aldehyde and carboxylic acid. A diode array detector (DAD) can show a shift in the UV absorbance maximum for these new peaks.

  • GC-MS: Gas chromatography-mass spectrometry can also be used to separate and identify these more volatile degradation products.

  • FT-IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch in the region of 1650-1750 cm⁻¹ in the infrared spectrum would be indicative of aldehyde or carboxylic acid formation.

To prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Multiple peaks in GC-MS analysis 1. Presence of volatile impurities (e.g., residual solvents).2. On-column degradation of the analyte.1. Analyze a solvent blank. Compare retention times with common synthesis solvents.2. Lower the injector temperature. Use a less active column phase.
Poor peak shape in HPLC (tailing) 1. Interaction of the analyte with active sites on the column.2. Sample overload.1. Use a high-purity, end-capped C18 column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.2. Reduce the injection volume or sample concentration.
Inconsistent quantification results 1. Sample instability in the autosampler.2. Non-linear detector response.1. Use a cooled autosampler. Prepare samples immediately before analysis.2. Generate a calibration curve with at least five concentration points to ensure linearity.
Mass spectrometry shows a peak with M+16 Oxidation of the thiophene sulfur atom.Confirm with HRMS to verify the addition of an oxygen atom. Use ¹³C NMR to observe shifts in the carbon signals of the thiophene ring.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.

Protocol 2: GC-MS for Identification of Volatile Impurities

This protocol is designed to identify residual solvents and potential volatile degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a high-purity solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-400

  • Data Analysis: Compare the mass spectra of the observed peaks with a reference library (e.g., NIST) to identify the impurities.

Protocol 3: ¹⁹F NMR for Isomer and Fluorinated Impurity Identification

¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds.[4]

Instrumentation:

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Acquire a standard ¹⁹F NMR spectrum. A proton-decoupled spectrum may also be beneficial to simplify the signals.

  • Data Analysis:

    • The chemical shift of the fluorine atom in this compound will serve as the reference.

    • The presence of other signals in the ¹⁹F NMR spectrum indicates the presence of other fluorinated species. Regioisomers will have distinct chemical shifts.

Visualizing Workflows

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Characterization cluster_2 Identification Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS Unexpected_Peak Unexpected Peak Detected HPLC_UV->Unexpected_Peak GC_MS->Unexpected_Peak LC_MS LC-MS (m/z) Unexpected_Peak->LC_MS Isolate/Collect Peak HRMS HRMS (Formula) LC_MS->HRMS NMR NMR (¹H, ¹³C, ¹⁹F) HRMS->NMR Identify_Impurity Identify Impurity NMR->Identify_Impurity

Caption: A typical workflow for the identification of unknown impurities.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

Troubleshooting_Decision_Tree Start Unexpected Peak in HPLC Check_Blank Inject Solvent Blank? Start->Check_Blank Peak_in_Blank Peak Present? Check_Blank->Peak_in_Blank Solvent_Contamination Solvent/System Contamination Peak_in_Blank->Solvent_Contamination Yes Real_Impurity Likely a Real Impurity Peak_in_Blank->Real_Impurity No Run_MS Run LC-MS? Real_Impurity->Run_MS MS_Signal MS Signal Obtained? Run_MS->MS_Signal No_MS_Signal Non-ionizable Impurity (e.g., polymer) MS_Signal->No_MS_Signal No Analyze_MS Analyze Mass Spectrum MS_Signal->Analyze_MS Yes Known_Mass Matches Expected Impurity Mass? Analyze_MS->Known_Mass Known_Impurity Probable Known Impurity Known_Mass->Known_Impurity Yes Unknown_Impurity Unknown Impurity - Proceed with HRMS/NMR Known_Mass->Unknown_Impurity No

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Scaling Up the Synthesis of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Fluorothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, we will address common challenges and provide practical, experience-based solutions in a question-and-answer format. Our focus is on ensuring scientific integrity, providing actionable troubleshooting steps, and offering insights into the causality behind experimental choices.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and scalable method for synthesizing this compound is the reduction of 5-fluorothiophene-2-carbaldehyde. This transformation is typically achieved using a mild reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being the most common choice due to its selectivity, cost-effectiveness, and operational simplicity.[1]

The general reaction is as follows:

5-Fluorothiophene-2-carbaldehyde + NaBH₄ (in MeOH/EtOH) → this compound

This method is favored for its high yield and the relative ease of purification of the final product.

Q2: Why is sodium borohydride preferred over more potent reducing agents like lithium aluminum hydride (LiAlH₄) for this synthesis?

While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is much more reactive and less selective than sodium borohydride.[2] For the reduction of an aldehyde to a primary alcohol, the milder nature of NaBH₄ is advantageous for several reasons:

  • Chemoselectivity: NaBH₄ will selectively reduce aldehydes and ketones, leaving other potentially sensitive functional groups on more complex molecules intact.[1][3] This is crucial in multi-step syntheses common in drug development.

  • Safety and Handling: LiAlH₄ reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[2] NaBH₄, on the other hand, can be used in protic solvents like methanol and ethanol, making the process safer and more amenable to large-scale production.[3][4]

  • Work-up Procedure: The work-up for a NaBH₄ reaction is generally simpler and safer, typically involving an aqueous quench. LiAlH₄ quenches can be hazardous if not performed correctly.

Q3: What are the critical quality attributes of the starting material, 5-fluorothiophene-2-carbaldehyde?

The purity of the starting aldehyde is paramount for a successful and reproducible synthesis. Key quality attributes to consider are:

  • Assay: The purity of the aldehyde should be as high as possible, ideally >98%.

  • Impurities: Be aware of potential impurities such as the corresponding carboxylic acid (5-fluorothiophene-2-carboxylic acid) or unreacted starting materials from its own synthesis. The presence of the carboxylic acid can lead to the formation of borate esters and complicate the purification process.

  • Water Content: While the reaction is performed in a protic solvent, excessive water in the starting material can lead to the decomposition of sodium borohydride and hydrogen gas evolution, affecting stoichiometry and safety.[4]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: The reaction is sluggish or incomplete, even with a stoichiometric excess of NaBH₄.
Possible Causes & Solutions
  • Low Quality or Decomposed NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened, high-purity NaBH₄. Consider titrating the NaBH₄ to determine its active hydride content before use.

  • Low Reaction Temperature: While the reaction is often started at a low temperature (0-5 °C) for better control, it may require warming to room temperature to proceed to completion.

    • Solution: After the initial addition of NaBH₄ at a low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Solvent Issues: In some cases, the choice of solvent can affect the reaction rate.

    • Solution: While methanol and ethanol are standard, a mixture of THF and an alcohol can sometimes improve solubility and reaction kinetics.[1]

Problem 2: The reaction generates a significant amount of gas, and the pressure in the reactor is increasing.
Possible Causes & Solutions
  • Reaction with Solvent: Sodium borohydride reacts with alcohols to produce hydrogen gas and borates. This decomposition is accelerated at higher temperatures.[3]

    • Solution: Maintain a controlled temperature, especially during the addition of NaBH₄. Ensure the reactor is adequately vented.

  • Acidic Impurities: The presence of acidic impurities in the starting material or solvent can accelerate the decomposition of NaBH₄.

    • Solution: Ensure the purity of the starting aldehyde and use high-quality, dry solvents. A small amount of a base, like sodium hydroxide, can be added to stabilize the NaBH₄ solution, though this may affect the work-up.[5]

Problem 3: The work-up is problematic, leading to emulsions or difficulty in separating the product.
Possible Causes & Solutions
  • Formation of Borate Salts: The boron byproducts can sometimes form gelatinous precipitates or lead to emulsions during the aqueous work-up.

    • Solution: After quenching the reaction, consider adding a dilute acid (e.g., 1M HCl) to break down the borate complexes. Ensure the pH is adjusted carefully.

  • Insufficient Extraction: The product has some water solubility, which can lead to lower yields if not extracted efficiently.

    • Solution: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product. A brine wash of the combined organic layers can help to break emulsions and remove residual water.

Problem 4: The purified product contains impurities that are difficult to remove by chromatography.
Possible Causes & Solutions
  • Over-reduction or Side Reactions: While NaBH₄ is selective, prolonged reaction times or high temperatures could potentially lead to side reactions.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed.

  • Co-eluting Impurities: The impurity profile may be such that standard chromatography conditions are not sufficient.

    • Solution: Optimize the chromatography conditions. This may involve trying different solvent systems or using a different stationary phase. In some cases, a crystallization step may be a more effective purification method.

III. Scale-Up Considerations

Scaling up a reaction from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges.

Parameter Lab Scale (grams) Scale-Up (kilograms) Considerations & Recommendations
Reagent Addition Manual addition via spatula or syringeControlled addition via a solids charging system or metered pumpThe addition of NaBH₄ is exothermic.[4] On a large scale, controlled addition is crucial to manage the reaction temperature and off-gassing.
Temperature Control Ice bathJacketed reactor with a cooling systemThe surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. A robust cooling system is essential.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is critical to ensure homogeneity and prevent localized hot spots.
Work-up & Quench Addition to a beaker of water/acidSlow, controlled reverse quench (adding the reaction mixture to the quench solution)A reverse quench helps to control the exotherm and gas evolution during the work-up of a large-scale reaction.
Purification Flash chromatographyCrystallization, distillation, or large-scale chromatographyColumn chromatography is often not practical or economical on a large scale. Developing a robust crystallization or distillation procedure is preferable.[6]

Workflow for Scaling Up the Synthesis

G cluster_prep Preparation cluster_execution Execution cluster_workup Work-up & Purification cluster_final Final Product start Define Critical Process Parameters reagent_quality Source High-Quality Starting Materials start->reagent_quality addition Controlled Addition of NaBH4 reagent_quality->addition temp_control Maintain Temperature Control addition->temp_control monitoring In-Process Monitoring (TLC/LC-MS) temp_control->monitoring quench Controlled Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Develop Scalable Purification (Crystallization/Distillation) extraction->purification analysis Final Product Analysis (Assay, Purity) purification->analysis end Qualified this compound analysis->end

Caption: A workflow diagram for scaling up the synthesis of this compound.

IV. Safety Information

  • Sodium Borohydride (NaBH₄):

    • Toxic if swallowed or in contact with skin.[4]

    • Reacts with water to release flammable gases which may ignite spontaneously.[4]

    • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[4]

  • Hydrogen Gas (H₂):

    • The reaction generates hydrogen gas, which is highly flammable.

    • Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Work-up:

    • The quenching of the reaction can be exothermic and produce a significant amount of gas.

    • Perform the quench slowly and with adequate cooling.

References

Safe handling and storage of (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Fluorothiophen-2-yl)methanol

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on its safe handling, storage, and troubleshooting for common experimental challenges. The protocols and advice herein are synthesized from established safety practices for analogous chemical structures and general laboratory standards to ensure a self-validating and safe experimental environment.

Critical Safety & Handling Protocols

Personal Protective Equipment (PPE)

A robust PPE protocol is the foundation of safe handling. The following should be considered mandatory when working with this compound:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield to prevent contact with the eyes.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and replace them immediately if compromised. Contaminated gloves should not be reused.[3][4]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is required. Ensure clothing fully covers the skin.[5]

  • Respiratory Protection: All handling of solid powder or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Workflow for Safe Handling and Dispensing

The following diagram outlines the standard operating procedure for moving the reagent from storage to experimental use safely.

cluster_storage Storage Area cluster_fumehood Chemical Fume Hood cluster_reaction Reaction Setup Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Prep Don PPE: - Goggles - Gloves - Lab Coat Storage->Prep 1. Retrieve Reagent Weigh Weigh solid into a sealed container. Use non-sparking tools. Prep->Weigh 2. Prepare for Weighing Dissolve Dissolve in appropriate solvent with gentle agitation. Weigh->Dissolve 3. Prepare Solution Transfer Transfer solution to reaction vessel via cannula or sealed syringe. Dissolve->Transfer 4. Introduce to Reaction

Caption: Workflow for safe handling of this compound.

Storage & Stability

Proper storage is critical to maintain the integrity of this compound and prevent the formation of hazardous byproducts.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize potential degradation.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. This prevents slow oxidation of the alcohol functional group.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][8]

  • Location: Store in a well-ventilated area away from incompatible materials.[9][10]

Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions with the alcohol and thiophene ring.[11]

  • Strong Acids: Can catalyze decomposition or polymerization of the thiophene ring.[11]

  • Acid Chlorides and Anhydrides: Will react with the alcohol group in an often exothermic reaction.[11]

Parameter Recommendation Rationale
Temperature 2-8°C, Cool & DryMinimizes degradation and side reactions.[7]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the alcohol moiety.
Light Protect from direct sunlightPrevents potential light-induced decomposition.[9]
Container Tightly sealed original containerPrevents moisture and air contamination.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? Based on analogous structures, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled. It may also be harmful if swallowed.[1][2] Always consult the supplier-specific SDS and handle it in a fume hood.

Q2: How should I properly dispose of waste containing this compound? Waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] Collect waste in a designated, labeled, and sealed container. Do not discharge into drains or the environment.[2] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Q3: What should I do in the event of a small spill? Evacuate the immediate area and ensure adequate ventilation.[12] Eliminate all ignition sources.[4] Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[10] Collect the material into a suitable, closed container for hazardous waste disposal.[1] Wash the spill area thoroughly afterward.

Q4: Are there signs of decomposition I should look for? Yes. Discoloration (e.g., yellowing or browning of the solid), changes in physical form (clumping), or the development of an unusual odor may indicate degradation. If decomposition is suspected, do not use the material and dispose of it according to EHS guidelines.

Q5: Can I use solvents like methanol or ethanol to dissolve it? Yes, polar organic solvents such as methanol, ethanol, and acetone are generally suitable. However, always perform a small-scale solubility test first. Ensure the chosen solvent is compatible with your downstream reaction conditions.

Troubleshooting Experimental Issues

Problem: Low or No Reaction Yield
Possible Cause Troubleshooting Steps & Explanation
Reagent Degradation Verify Storage: Confirm the compound was stored under the recommended cool, dry, and inert conditions. Use Fresh Reagent: If the bottle is old or has been opened multiple times, consider using a freshly purchased lot. The hydroxyl group is susceptible to air oxidation over time, reducing its reactivity.
Incomplete Reaction Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Extend Time/Increase Temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Be aware that thiophenes can be heat-sensitive.
Poor Solubility Solvent Screening: The reagent may not be fully dissolved in the reaction solvent, limiting its availability. Perform solubility tests and consider using a co-solvent system if necessary.
Problem: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Steps & Explanation
Oxidation of Alcohol Inert Atmosphere: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of certain metals or oxidants. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).
Thiophene Ring Instability Control pH: Thiophene rings can be unstable under strongly acidic conditions, leading to polymerization or ring-opening. Buffer the reaction if necessary and avoid strong, non-nucleophilic acids unless required by the reaction mechanism.
Side Reaction with Reagents Protecting Groups: If your reaction conditions are harsh (e.g., strong base or nucleophile), the acidic proton of the alcohol may interfere. Consider protecting the alcohol as a silyl ether (e.g., TBS) or other suitable protecting group before proceeding.

Emergency Response Protocols

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical attention.[2]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice.[2] Remove contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1]

Spill Response Decision Tree

This diagram provides a logical flow for responding to a chemical spill.

Spill Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess IsMajor Is it a major spill? (>100 mL or uncontained) Assess->IsMajor Evacuate Evacuate Area Alert EHS & Security Pull Fire Alarm if needed IsMajor->Evacuate Yes IsMinor Minor Spill IsMajor->IsMinor No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) IsMinor->PPE Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain with Absorbent Material (Vermiculite, Sand) Ignition->Contain Collect Collect Waste into a Sealed Hazardous Waste Container Contain->Collect Clean Decontaminate Area with Soap and Water Collect->Clean Dispose Dispose of Waste via EHS Clean->Dispose

Caption: Decision-making workflow for chemical spill response.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (5-Fluorothiophen-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(5-Fluorothiophen-2-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a wide range of therapeutic agents. Its structural motif is present in molecules targeting various diseases, highlighting the importance of efficient and scalable synthetic access. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in drug discovery and development.

Introduction: The Significance of this compound in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The thiophene ring, a versatile heteroaromatic scaffold, is a common feature in many marketed drugs. The combination of these two entities in this compound creates a synthon of considerable interest for the development of novel pharmaceuticals. Efficient access to this compound is therefore a critical step in the early stages of drug development.

This guide will explore the most common and practical synthetic strategies for the preparation of this compound, focusing on two primary pathways: the reduction of 5-fluorothiophene-2-carbaldehyde and the Grignard reaction of a suitable 2-halo-5-fluorothiophene with formaldehyde. A third, less common, alternative involving the lithiation of 2-fluorothiophene will also be discussed. Each route will be evaluated based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.

Route 1: Reduction of 5-Fluorothiophene-2-carbaldehyde

This is arguably the most direct and frequently employed route for the synthesis of this compound. The readily available starting material, 5-fluorothiophene-2-carbaldehyde, can be efficiently reduced to the corresponding primary alcohol using a variety of standard reducing agents.

Reaction Scheme:

Route 1 start 5-Fluorothiophene-2-carbaldehyde product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4) reagent->product Route 2 start 2-Bromo-5-fluorothiophene intermediate 5-Fluoro-2-thienylmagnesium bromide start->intermediate Grignard Formation product This compound intermediate->product Reaction with HCHO reagent1 Mg, THF reagent1->intermediate reagent2 Formaldehyde (HCHO) reagent2->product Route 3 start 2-Fluorothiophene intermediate 5-Fluoro-2-lithiothiophene start->intermediate Directed Lithiation product This compound intermediate->product Reaction with HCHO reagent1 n-BuLi, THF, -78 °C reagent1->intermediate reagent2 Formaldehyde (HCHO) reagent2->product

The Strategic Advantage of Fluorination: A Comparative Guide to (5-Fluorothiophen-2-yl)methanol-Based Fragments in FBDD

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of Fragment-Based Drug Discovery (FBDD), the pursuit of high-quality chemical starting points is paramount. The philosophy of FBDD champions the identification of small, low-complexity molecules that bind to a biological target with high ligand efficiency, serving as seeds for the development of potent and selective drug candidates.[1][2][3] Within the medicinal chemist's toolkit, the strategic incorporation of fluorine has emerged as a powerful tactic to modulate a molecule's physicochemical properties and enhance its biological performance.[4][5] This guide provides a comprehensive comparison of (5-Fluorothiophen-2-yl)methanol-based fragments against their non-fluorinated thiophene and other heterocyclic counterparts, supported by established experimental methodologies, to illuminate the efficacy of this scaffold in FBDD campaigns.

The Rationale for Fluorinated Thiophenes in FBDD

The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various intermolecular interactions.[6][7] When integrated into an FBDD context, the thiophene scaffold offers a robust starting point for fragment elaboration. The introduction of a fluorine atom, particularly at the 5-position of a thiophene ring, imparts a unique set of properties that can be advantageous for fragment screening and hit optimization.

Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter the electronic profile of the thiophene ring, influencing its interactions with a protein target.[4][5] This can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and altered lipophilicity, which can be fine-tuned during the hit-to-lead phase. Furthermore, the presence of the ¹⁹F nucleus provides a powerful analytical handle for Nuclear Magnetic Resonance (NMR) based screening methods, offering a sensitive and efficient way to detect fragment binding.[8][9][10][11][12]

The inclusion of a methanol group at the 2-position provides a crucial vector for fragment growth. This hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a convenient point for chemical modification, allowing for the exploration of the surrounding chemical space through fragment linking or growing strategies.

Comparative Analysis of Fragment Efficacy

To objectively assess the performance of this compound-based fragments, we will compare them against two key alternatives: (Thiophen-2-yl)methanol (the non-fluorinated analog) and (Furan-2-yl)methanol (a common bioisosteric replacement).[13] The comparison will be based on key metrics in FBDD: binding affinity (KD), ligand efficiency (LE), and physicochemical properties.

FragmentStructureMolecular Weight ( g/mol )cLogPBinding Affinity (KD) (Hypothetical)Ligand Efficiency (LE) (Hypothetical)Key Attributes
This compound 146.151.2200 µM0.35Enhanced binding potential through polar interactions, ¹⁹F NMR handle, improved metabolic stability.
(Thiophen-2-yl)methanol 128.171.0500 µM0.32Established scaffold, potential for metabolic liability at the 5-position.
(Furan-2-yl)methanol 112.110.5800 µM0.31More polar, oxygen can act as a hydrogen bond acceptor, generally considered less metabolically stable than thiophene.[13]

Note: The binding affinity and ligand efficiency values are hypothetical and for illustrative purposes to demonstrate the potential advantages of the fluorinated fragment. Actual values are target-dependent.

The hypothetical data illustrates that the introduction of fluorine can lead to a significant improvement in binding affinity. This enhancement can be attributed to favorable electrostatic interactions between the polarized C-F bond and the protein target.[5] Consequently, the ligand efficiency, a measure of the binding energy per heavy atom, is also expected to be higher for the fluorinated fragment, indicating a more "atom-efficient" binding interaction.[14][15][16]

Experimental Workflows for Fragment Screening and Validation

A multi-pronged approach employing a cascade of biophysical techniques is essential for the successful identification and validation of fragment hits.[17][18]

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization NMR_Screen ¹⁹F NMR Screening (Fluorinated Library) NMR_Val Orthogonal NMR Methods (¹H-¹⁵N HSQC, STD) NMR_Screen->NMR_Val Identified Hits SPR_Screen Surface Plasmon Resonance (SPR) (All Fragments) SPR_Screen->NMR_Val Identified Hits XRay X-ray Crystallography NMR_Val->XRay Confirmed Binders Med_Chem Medicinal Chemistry (Fragment Growing/Linking) XRay->Med_Chem Structural Insights Lead_Compound Lead Compound Med_Chem->Lead_Compound SAR

Caption: A typical workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive method for detecting the binding of fluorine-containing fragments.[8][9][10][11][12][19] The absence of endogenous fluorine in biological systems provides a clean background for these experiments.

Objective: To identify this compound fragments that bind to the target protein.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

    • Prepare stock solutions of the fluorinated fragments (e.g., 100 mM in DMSO-d₆).

    • Create cocktails of 5-10 fragments, each at a concentration of 1 mM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of each fragment cocktail in the absence of the protein as a reference.

    • Acquire a ¹⁹F NMR spectrum of each fragment cocktail in the presence of the target protein.

  • Data Analysis:

    • Compare the spectra with and without the protein.

    • Binding events are identified by changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity of a specific fragment's resonance.

  • Deconvolution:

    • For cocktails showing hits, acquire individual spectra for each fragment in the cocktail to identify the specific binder.

Protocol 2: Primary and Orthogonal Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the binding kinetics and affinity of fragments in real-time.[20][21]

Objective: To determine the binding affinity (KD) and validate hits from the primary screen for all fragments.

Methodology:

  • Immobilization:

    • Immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of each fragment over the immobilized protein surface and a reference surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound fragment.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the KD.

    • Fragments showing a concentration-dependent binding response are considered hits.

Protocol 3: Structural Validation by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[22][23][24][25][26]

Objective: To determine the binding mode of validated fragment hits.

Methodology:

  • Crystallization:

    • Crystallize the target protein in the apo form.

  • Soaking or Co-crystallization:

    • Soak the apo crystals in a solution containing a high concentration of the fragment hit.

    • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Process the data and solve the crystal structure of the protein-fragment complex.

  • Analysis:

    • Analyze the electron density map to confirm the binding of the fragment and determine its precise orientation and interactions within the binding site.

Logical Relationships in Fragment Evaluation

The decision to advance a fragment hit is based on a convergence of evidence from multiple techniques.

Fragment_Evaluation cluster_data Experimental Data cluster_decision Decision Making Binding_Affinity Binding Affinity (K_D) (SPR, NMR) Hit_Advancement Advance to Hit-to-Lead Binding_Affinity->Hit_Advancement Ligand_Efficiency Ligand Efficiency (LE) (Calculated) Ligand_Efficiency->Hit_Advancement Structural_Data Binding Mode (X-ray Crystallography) Structural_Data->Hit_Advancement Physicochem Physicochemical Properties (cLogP, Solubility) Physicochem->Hit_Advancement

Caption: Key data influencing the advancement of a fragment hit.

Conclusion

The strategic incorporation of fluorine into the thiophene scaffold, as exemplified by this compound, offers a compelling advantage in FBDD. This is not merely due to the potential for enhanced binding affinity and ligand efficiency, but also the practical benefits conferred by the ¹⁹F NMR handle for rapid and sensitive screening. While the non-fluorinated thiophene and furan-based fragments remain valuable components of a diverse fragment library, the fluorinated analog often presents a more optimized starting point for medicinal chemistry efforts. By employing a rigorous and multi-faceted experimental approach, researchers can confidently identify and validate high-quality fragment hits, paving the way for the development of novel therapeutics.

References

A Comparative Guide to Functionalized Thiophenes in Organic Electronics: Benchmarking (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of organic electronics, the rational design of molecular semiconductors is paramount to achieving high-performance devices. Thiophene-based materials have long been a cornerstone of this field, offering a versatile platform for tuning electronic properties through chemical functionalization. This guide provides an in-depth comparison of functionalized thiophenes for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), with a special focus on the anticipated performance of (5-Fluorothiophen-2-yl)methanol. This molecule, featuring both an electron-withdrawing fluorine atom and a hydrogen-bonding capable hydroxymethyl group, represents a compelling case study in multifunctional molecular design.

This guide is intended for researchers, materials scientists, and professionals in drug development seeking to understand the structure-property relationships that govern the performance of organic electronic materials. We will delve into the electronic and morphological effects of different functional groups, present comparative performance data from the literature, and provide detailed experimental protocols for device fabrication and characterization.

The Role of Functionalization in Thiophene-Based Semiconductors

The electronic properties of a thiophene-based semiconductor are intimately linked to its molecular structure. Functional groups appended to the thiophene ring can profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the intermolecular packing in the solid state. These parameters, in turn, dictate the charge carrier mobility, charge injection efficiency, and light-absorption characteristics of the material, ultimately determining the performance of the final device.

Two key strategies in the functionalization of thiophenes are the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). EWGs, such as fluorine or cyano groups, tend to lower both the HOMO and LUMO energy levels.[1] This can lead to improved air stability (by making the material less susceptible to oxidation) and, in the case of OPVs, a higher open-circuit voltage (Voc).[2] Conversely, EDGs, like alkyl or alkoxy groups, raise the HOMO level, which can facilitate hole injection from the electrodes.[3]

Beyond purely electronic effects, functional groups also play a crucial role in directing the self-assembly of molecules in the solid state. Intermolecular interactions, such as π-π stacking and hydrogen bonding, are critical for achieving the ordered molecular packing necessary for efficient charge transport.[4] The ability of a functional group to promote favorable intermolecular interactions can have a dramatic impact on the thin-film morphology and, consequently, the charge carrier mobility.[5]

This compound: A Multifunctional Approach

This compound incorporates two distinct functional groups that are expected to influence its performance in organic electronic devices in a synergistic manner.

1. The Fluoro Group: An Electron-Withdrawing Powerhouse

The fluorine atom at the 5-position is a potent EWG. Its high electronegativity is anticipated to lower both the HOMO and LUMO energy levels of the molecule.[6] This lowering of the HOMO level is particularly advantageous for achieving high Voc in OPVs and for enhancing the ambient stability of the material in OFETs. Furthermore, fluorination has been shown to promote planarity in conjugated systems and can induce favorable π-π stacking interactions, which are beneficial for charge transport.[1]

2. The Hydroxymethyl Group: A Director of Self-Assembly

The hydroxymethyl group (-CH2OH) at the 2-position introduces the capability for hydrogen bonding. This strong, directional intermolecular interaction can play a pivotal role in guiding the self-assembly of the molecules into well-ordered structures in the solid state.[4][7] Such ordered packing is essential for efficient charge transport, and the presence of hydrogen bonding networks can lead to enhanced charge carrier mobilities.[8] While the hydroxymethyl group is generally considered to be a weak electron-donating group, its influence on the electronic energy levels is likely to be less pronounced than that of the fluoro group.

The interplay of these two functional groups in this compound presents an intriguing prospect for a high-performance organic semiconductor. The electron-withdrawing nature of the fluorine atom is expected to provide electronic benefits, while the hydrogen-bonding capability of the hydroxymethyl group could enforce a favorable morphology for charge transport.

Performance Comparison with Alternative Functionalized Thiophenes

To contextualize the expected performance of this compound, it is instructive to compare it with other functionalized thiophenes reported in the literature. The following table summarizes the performance of various thiophene-based small molecules in OFETs, highlighting the impact of different functional groups on charge carrier mobility.

Functional Group(s)Molecule/PolymerHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off Ratio
Ester Ester-functionalized polythiophene3.3 x 10⁻³--
Silylethyne Silylethyne-functionalized anthrathienothiopheneup to 0.22--
Fused Rings (p-type) Fused thiophene derivativesup to 3.5-10⁸
Fused Rings (n-type) Naphthalimide-substituted phenanthrene-0.7810⁶
Phthalimide (EWG) Phthalimide end-capped oligothiophene-up to 0.2-

This table presents a selection of reported values and is intended for comparative purposes. Actual device performance can vary significantly based on fabrication conditions.

The data clearly demonstrates the wide range of charge carrier mobilities that can be achieved through the strategic functionalization of thiophenes. Materials with extended fused ring systems and those functionalized with groups that promote strong intermolecular interactions, such as silylethyne, tend to exhibit higher mobilities. The inclusion of strong electron-withdrawing groups like phthalimide can induce n-type behavior with respectable electron mobilities.

Based on these trends, it is hypothesized that this compound, with its combination of a strong EWG and a hydrogen-bonding moiety, has the potential to exhibit competitive ambipolar or p-type charge transport characteristics. The precise performance will, of course, depend on the intricate balance between its electronic properties and solid-state packing.

Experimental Protocols

To facilitate further research and validation of the concepts discussed in this guide, we provide detailed, step-by-step methodologies for the synthesis of a model functionalized thiophene and the fabrication and characterization of solution-processed OFETs and OPVs.

Synthesis of this compound
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating the performance of new organic semiconductors.

OFET_Fabrication cluster_substrate Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization S1 Start: Si/SiO2 Wafer S2 Solvent Cleaning (Acetone, IPA) S1->S2 S3 UV-Ozone Treatment S2->S3 S4 HMDS Vapor Deposition S3->S4 AL1 Dissolve Semiconductor in Solvent S4->AL1 AL2 Spin-Coat Solution on Substrate AL1->AL2 AL3 Anneal Film AL2->AL3 E1 Deposit Source/Drain Electrodes via Thermal Evaporation AL3->E1 C1 Measure Transfer and Output Characteristics E1->C1 C2 Extract Mobility, On/Off Ratio, Threshold Voltage C1->C2

Caption: Workflow for the fabrication and characterization of a solution-processed OFET.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm).

    • Clean the substrate by sonicating in acetone and then isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface.

    • To improve the adhesion and ordering of the organic semiconductor, treat the SiO₂ surface with a vapor of hexamethyldisilazane (HMDS) to create a hydrophobic self-assembled monolayer.

  • Active Layer Deposition:

    • Prepare a solution of the organic semiconductor (e.g., 5-10 mg/mL) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene).

    • Spin-coat the solution onto the prepared substrate. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-50 nm).

    • Anneal the film on a hotplate at a temperature optimized for the specific material to promote molecular ordering and remove residual solvent.

  • Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating a metal (typically gold) through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

  • Device Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • From the transfer characteristics in the saturation regime, extract the field-effect mobility, the on/off current ratio, and the threshold voltage.

Fabrication of a Solution-Processed Organic Photovoltaic (OPV) Device

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) OPV device.

OPV_Fabrication cluster_substrate_opv Substrate Preparation cluster_layers_opv Layer Deposition cluster_cathode_opv Cathode Deposition cluster_characterization_opv Device Characterization OPV_S1 Start: ITO-coated Glass Substrate OPV_S2 Solvent Cleaning (Detergent, DI Water, Acetone, IPA) OPV_S1->OPV_S2 OPV_S3 UV-Ozone Treatment OPV_S2->OPV_S3 OPV_L1 Spin-Coat Hole Transport Layer (e.g., PEDOT:PSS) OPV_S3->OPV_L1 OPV_L2 Anneal HTL OPV_L1->OPV_L2 OPV_L3 Prepare Donor:Acceptor Blend Solution OPV_L2->OPV_L3 OPV_L4 Spin-Coat Active Layer OPV_L3->OPV_L4 OPV_L5 Anneal Active Layer OPV_L4->OPV_L5 OPV_E1 Deposit Cathode (e.g., LiF/Al) via Thermal Evaporation OPV_L5->OPV_E1 OPV_C1 Measure J-V Curve under Simulated Sunlight OPV_E1->OPV_C1 OPV_C2 Extract PCE, Voc, Jsc, and Fill Factor OPV_C1->OPV_C2

Caption: Workflow for the fabrication and characterization of a solution-processed OPV device.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate.

    • Clean the substrate by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and promote wetting of the subsequent layer.

  • Layer Deposition:

    • Spin-coat a hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO.

    • Anneal the HTL on a hotplate according to the supplier's recommendations (e.g., 130°C for 15 minutes).

    • Prepare the active layer solution by dissolving the donor (e.g., a conjugated polymer) and acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) materials in a common solvent at a specific ratio (e.g., 1:1.2 by weight).

    • Spin-coat the active layer solution on top of the HTL. The thickness of the active layer is critical and should be optimized (typically around 100 nm).

    • Anneal the active layer to optimize the morphology of the bulk heterojunction.

  • Cathode Deposition:

    • Deposit the cathode by thermally evaporating a low work function metal, often preceded by a thin electron transport layer (e.g., lithium fluoride), through a shadow mask to define the device area. A common cathode is LiF/Al.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM1.5G solar illumination (100 mW/cm²).

    • From the J-V curve, determine the key performance parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Conclusion and Future Outlook

The strategic functionalization of thiophene-based materials remains a powerful approach for advancing the field of organic electronics. The hypothetical molecule, this compound, exemplifies a promising design strategy by combining the electron-withdrawing effects of a fluorine atom with the morphology-directing potential of a hydrogen-bonding hydroxymethyl group. While experimental validation is necessary to ascertain its precise performance, the principles outlined in this guide suggest that such a molecule could be a valuable addition to the library of organic semiconductors.

Future research in this area should focus on the synthesis and characterization of novel functionalized thiophenes, with a particular emphasis on understanding the complex interplay between electronic effects, intermolecular interactions, and thin-film morphology. The development of predictive models that can correlate molecular structure with device performance will also be crucial for accelerating the discovery of next-generation materials for flexible and printed electronics.

References

A Researcher's Comparative Guide to Computational Modeling of (5-Fluorothiophen-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of Thiophene Scaffolds

In the landscape of medicinal chemistry, the thiophene ring is a privileged scaffold, integral to numerous FDA-approved drugs.[1][2] Its bioisosteric similarity to a phenyl ring, coupled with the sulfur atom's ability to form hydrogen bonds, makes it a valuable component in drug design.[3][4] The (5-Fluorothiophen-2-yl)methanol core represents a promising starting point for developing novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a key site for modification to explore structure-activity relationships (SAR).[5]

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery, dramatically reducing the time and cost associated with identifying and optimizing lead compounds.[6][7] These in silico techniques allow researchers to predict how a ligand (like our thiophene analogs) will bind to the active site of a target protein, providing crucial insights into the molecular interactions that drive biological activity.[8][9]

This guide provides a comparative framework for conducting computational modeling and docking studies on this compound analogs. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and analyze a case study to illustrate how these computational tools can elucidate structure-activity relationships and guide rational drug design.

Pillar 1: The "Why" - Causality in Computational Workflow Design

A successful computational study is not merely about generating numbers; it's about building a predictive model grounded in sound biochemical principles. Each step in the workflow is designed to progressively refine the system, ensuring the final docking results are both accurate and meaningful.

The Importance of Preparation: Garbage In, Garbage Out

The fidelity of a docking simulation is entirely dependent on the quality of the input structures. Both the protein (receptor) and the small molecule (ligand) must be meticulously prepared to reflect a physiologically relevant state.[10][11]

  • Receptor Preparation: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often incomplete.[12] Preparation involves several critical steps: removing non-essential water molecules and co-crystallized ligands, adding missing hydrogen atoms (as X-ray crystallography often does not resolve them), repairing incomplete amino acid side chains, and assigning correct protonation states and partial charges.[13][14] This ensures that the electrostatic and steric environment of the binding site is accurately represented.

  • Ligand Preparation: Similarly, a 2D drawing of a ligand is insufficient. The molecule must be converted to a 3D structure, and its geometry must be optimized to find a low-energy conformation.[15] Crucially, the correct protonation state at physiological pH (typically 7.4) must be assigned, as this dictates the molecule's ability to act as a hydrogen bond donor or acceptor.[16][17]

Defining the Search Space: The Grid Box

Molecular docking algorithms don't search the entire protein for a binding site. Instead, we define a three-dimensional "grid box" that encompasses the active site.[18] The placement and size of this box are critical. If it's too small, it may exclude important binding interactions. If it's too large, the computational cost increases, and the chances of finding a non-relevant, low-energy pose rise. The location is typically centered on a known co-crystallized ligand or on residues known to be critical for function.[19]

Choosing the Right Tool: Docking Algorithms and Scoring Functions

Programs like AutoDock Vina are widely used for their balance of speed and accuracy.[19][20] Vina employs a sophisticated search algorithm (a Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the grid box.[21] After generating multiple potential binding poses, it uses a scoring function to estimate the binding affinity (typically in kcal/mol) for each pose.[22] A more negative score indicates a more favorable predicted binding affinity. It is this score that allows us to compare and rank different analogs.

Pillar 2: The "How" - A Case Study & Comparative Analysis

To illustrate these principles, let's conduct a hypothetical comparative docking study.

Target Selection: Thiophene derivatives have shown activity against a range of targets, including kinases, which are crucial regulators of cell signaling and are often implicated in cancer.[2][23] For this case study, we will target Lactate Dehydrogenase A (LDH-A) , an enzyme involved in cancer cell metabolism.[23] We will use the human LDH-A crystal structure (PDB ID: 1I10).

Analog Design: Starting with the this compound scaffold (Analog 1), we will introduce systematic modifications to probe the SAR.

  • Analog 2: Replace the hydroxyl group with a carboxylic acid to introduce a potential salt-bridge interaction.

  • Analog 3: Add a hydrophobic phenyl group to the hydroxyl oxygen to explore a hydrophobic pocket.

  • Analog 4: Replace the fluorine with a bulkier chlorine atom to test steric tolerance.

Quantitative Data Summary

The following table summarizes the predicted binding affinities and key interacting residues for our hypothetical analogs docked into the LDH-A active site.

Analog IDScaffold ModificationPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1 Core Scaffold (-OH)-6.5ARG169, THR248Hydrogen Bond, Hydrophobic
2 Carboxylic Acid (-COOH)-7.8ARG169 , ASN138, THR248Salt Bridge , Hydrogen Bond
3 Phenyl Ether (-O-Ph)-7.2ILE240, VAL237Hydrogen Bond, Pi-Alkyl
4 Chlorine Substitution (-Cl)-6.1THR248Hydrogen Bond, Steric Clash
Structure-Activity Relationship (SAR) Analysis

The docking results provide clear, actionable insights into the SAR of this scaffold.[5][24]

  • Core Scaffold (Analog 1): The baseline compound shows moderate affinity, forming a key hydrogen bond between its hydroxyl group and the side chain of ARG169.

  • Carboxylic Acid (Analog 2): This analog demonstrates the highest predicted affinity. The negatively charged carboxylate forms a strong ionic interaction (salt bridge) with the positively charged guanidinium group of ARG169, significantly enhancing binding.[23] This is a classic drug design strategy to exploit charged residues in an active site.

  • Phenyl Ether (Analog 3): The addition of the phenyl ring improves affinity over the core scaffold. The docking pose reveals this group fits into a hydrophobic pocket, forming favorable Pi-Alkyl interactions with residues like ILE240. This suggests the presence of a pocket that can be further explored with hydrophobic moieties.

  • Chlorine Substitution (Analog 4): Replacing the fluorine with a larger chlorine atom resulted in a weaker binding affinity. The analysis of the docked pose suggests a steric clash with the protein backbone, indicating that this position on the thiophene ring has limited space for bulky substituents.

This comparative analysis allows us to build a pharmacophore model—a map of the essential features required for binding.[24][25] For this target, the model includes a hydrogen bond acceptor/donor at the 2-position, a feature capable of ionic interaction, and a nearby hydrophobic region.

Pillar 3: Self-Validating Systems & Reproducible Protocols

Trustworthiness in computational science is built on reproducibility.[26] The following is a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Tools and AutoDock Vina, which are freely available and widely used.[19][27]

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and pose of a ligand within a protein's active site.

1. Receptor Preparation: a. Download the protein structure (e.g., PDB ID: 1I10) from the RCSB PDB database. b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands/ions not essential for the study (Edit > Delete Water).[14] d. Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only).[11] e. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This assigns partial charges to each atom. f. Save the prepared receptor as a PDBQT file (Grid > Macromolecule > Choose, then File > Save > Write PDBQT).[13]

2. Ligand Preparation: a. Draw the analog (e.g., Analog 2) in a chemical drawing program and save it as a 3D structure (e.g., MOL or PDB format). b. Open the ligand file in ADT (Ligand > Input > Open). c. The program will automatically detect the root and rotatable bonds. Verify these are correct. d. Save the prepared ligand as a PDBQT file (Ligand > Output > Save as PDBQT).[22]

3. Grid Box Generation: a. With the receptor PDBQT loaded, select Grid > Grid Box. b. A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site. A size of 20x20x20 Å is often a good starting point.[18] c. Record these coordinates and dimensions in a text file named conf.txt.

4. Docking Execution: a. In your conf.txt file, specify the paths to your prepared receptor and ligand files, and list the grid box parameters recorded in the previous step. b. The file should look like this:

receptor = 1I10_receptor.pdbqt
ligand = analog2.pdbqt

5. Results Analysis: a. Vina will generate an output PDBQT file (analog2_out.pdbqt) containing the top binding poses (usually 9) and their corresponding binding affinities. b. The log file (analog2_log.txt) will also list these affinities. The lowest energy value is the top predicted score. c. Visualize the output file in a molecular viewer like PyMOL or Discovery Studio Visualizer to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the top-ranked pose and the receptor.[18]

Visualizations: Diagrams and Workflows

Visual aids are essential for communicating complex computational processes and relationships.

Computational_Docking_Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Download PDB (e.g., 1I10) Prep_Prot Prepared Receptor (*.pdbqt) PDB->Prep_Prot Clean, Add H+ Assign Charges Ligand_2D Design Analog (2D Structure) Ligand_3D Prepared Ligand (*.pdbqt) Ligand_2D->Ligand_3D Generate 3D Optimize Geometry Grid Define Grid Box (conf.txt) Prep_Prot->Grid Vina Execute AutoDock Vina Ligand_3D->Vina Grid->Vina Results Output Poses & Scores (*_out.pdbqt) Vina->Results Analysis Visualize Interactions (H-Bonds, Hydrophobic) Results->Analysis SAR Derive SAR & Pharmacophore Analysis->SAR

Caption: The computational docking workflow from preparation to analysis.

Structure_Activity_Relationship Scaffold Core Scaffold This compound -6.5 kcal/mol Analog2 Analog 2 (-COOH) -7.8 kcal/mol Scaffold->Analog2 Add Carboxylic Acid Gains Salt Bridge -> Affinity INCREASED Analog3 Analog 3 (-O-Ph) -7.2 kcal/mol Scaffold->Analog3 Add Phenyl Group Accesses Hydrophobic Pocket -> Affinity INCREASED Analog4 Analog 4 (-Cl) -6.1 kcal/mol Scaffold->Analog4 F -> Cl Substitution Causes Steric Clash -> Affinity DECREASED

Caption: Structure-Activity Relationships (SAR) of the designed analogs.

Conclusion and Future Directions

This guide has outlined a robust framework for the computational analysis of this compound analogs. Through a combination of rigorous preparation, systematic comparison, and detailed analysis, molecular docking serves as a powerful predictive tool. Our case study demonstrated how specific structural modifications directly impact binding affinity, providing a clear path for lead optimization. The strong positive effect of the carboxylic acid in Analog 2 suggests that synthesizing and testing this compound in vitro would be a high-priority next step.[26] While in silico models are invaluable for generating hypotheses and prioritizing candidates, they are not a substitute for experimental validation. The ultimate confirmation of these findings lies in synthesizing the most promising analogs and evaluating their biological activity in relevant assays.

References

Safety Operating Guide

Proper Disposal of (5-Fluorothiophen-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Fluorothiophen-2-yl)methanol, a fluorinated heterocyclic compound increasingly utilized in pharmaceutical and materials science research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of structurally similar thiophene and organofluorine compounds, in conjunction with established best practices for hazardous waste management. Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

The core principle of this guide is risk mitigation through a comprehensive understanding of the compound's potential hazards and the implementation of a robust, self-validating disposal workflow. This document is intended for researchers, scientists, and drug development professionals who handle this compound and are responsible for its safe disposal.

Hazard Profile and Risk Assessment

This compound should be handled as a hazardous substance. This assessment is based on the toxicological profiles of its core chemical moieties: the thiophene ring and the organofluorine group. Thiophene and its derivatives are generally considered harmful and irritants[1]. Organofluorine compounds can exhibit a range of toxicities and may be persistent in the environment[2][3]. The methanolic group suggests that the compound is likely a liquid or a low-melting solid, and while specific flammability data is unavailable, it should be treated with caution around ignition sources.

A thorough risk assessment must be conducted before handling this compound for disposal. This involves evaluating the potential for exposure through inhalation, skin contact, or ingestion and implementing appropriate control measures.

Hazard CategoryPotential Risks Associated with this compoundRecommended Precautions
Toxicity Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.[1]Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Flammability While not definitively classified, similar methanol derivatives are flammable. Vapors may form explosive mixtures with air.[4][5]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for handling.
Environmental Organofluorine compounds can be persistent in the environment. Avoid release into soil or waterways.[2][3]Dispose of as hazardous waste. Do not pour down the drain.
Reactivity May react with strong oxidizing agents.Store separately from incompatible materials.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.

Waste Segregation and Collection
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • Collect the Waste:

    • Pure Compound/Residues: Carefully transfer any remaining solid or liquid this compound into the designated waste container using appropriate tools (e.g., chemical-resistant spatula, funnel).

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must also be placed in a designated solid hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents.

Labeling and Storage
  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of waste generation.

    • Any known hazard pictograms (e.g., flammable, toxic, irritant).

  • Secure Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a cool, dry, and well-ventilated location, away from heat, ignition sources, and incompatible materials.

Final Disposal
  • Institutional Procedures: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, and it is safe to do so, open a nearby window.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of this compound Waste assess_hazards Assess Hazards (Toxic, Flammable, Environmental) start->assess_hazards spill Spill Occurs start->spill don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Pure compound, Contaminated solids) don_ppe->segregate_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container store_waste Store in Satellite Accumulation Area (Cool, Dry, Ventilated) label_container->store_waste contact_ehs Contact EHS for Pickup (Follow Institutional Procedures) store_waste->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end spill->don_ppe No spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide, researchers and scientists can effectively manage this hazardous waste, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety, adhere to institutional protocols, and consult with your EHS department for any specific questions or concerns.

References

An In-depth Technical Guide to Personal Protective Equipment for Handling (5-Fluorothiophen-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, (5-Fluorothiophen-2-yl)methanol presents a unique combination of chemical properties derived from its thiophene, fluorine, and methanol functional groups. A comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule is not yet established. Therefore, a robust safety protocol must be built from a foundational understanding of its constituent parts. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers and laboratory personnel through a risk-assessed, scientifically-grounded approach.

Hazard Assessment: A Synthesis of Structural Analogs

The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its risk profile by examining its core structural components.

  • Thiophene Moiety : Thiophene and its derivatives are known to be flammable, can cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2] Prolonged exposure to some thiophenes has been associated with potential organ damage.[1]

  • Fluorinated Organic Compound : The introduction of fluorine into an organic molecule can dramatically alter its biological properties.[3] Many fluorinated compounds exhibit metabolic toxicity and can be persistent in the environment.[3][4] While the carbon-fluorine bond is strong, the overall molecule's reactivity and toxicity can be unpredictable, warranting a cautious approach.[3] Some highly fluorinated compounds are linked to serious health concerns and are known to be readily absorbed through the skin.[4][5][6]

  • Methanol Moiety : The parent compound, methanol, is highly toxic and flammable.[7] It can cause severe damage to the central nervous system and optic nerve, potentially leading to blindness and death if ingested, inhaled, or absorbed through the skin.[8][9][10] The presence of the hydroxymethyl group (-CH2OH) necessitates stringent controls to prevent any route of exposure.

This composite hazard profile demands a multi-layered PPE strategy that respects the potential for flammability, skin/eye irritation, and systemic toxicity via all routes of exposure.

Structural Component Associated Potential Hazards Primary Routes of Exposure
Thiophene Ring Flammability, Skin Irritation, Eye Irritation, Respiratory Irritation, Potential Organ Toxicity with prolonged exposure.[1]Inhalation, Skin Contact, Eye Contact
Fluorine Atom Metabolic Toxicity, Environmental Persistence, Potential for Skin Absorption.[3][4]Skin Contact, Inhalation, Ingestion
Methanol Group High Flammability, Acute Toxicity (causes blindness, organ damage), Neurotoxicity.[7][8]Ingestion, Inhalation, Skin Contact

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] The following PPE is mandatory for all procedures involving this compound, from weighing and transfer to reaction workup and waste disposal.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye irritation from the thiophene moiety and potentially irreversible damage from the methanol component.[1][11][12]
Hand Protection Nitrile or Neoprene gloves (minimum 0.2 mm thickness), double-gloved.Provides a barrier against skin absorption, a key risk for both fluorinated compounds and methanol.[3][4][9] Double-gloving offers additional protection against tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.Protects against splashes and minimizes skin contact.[2] The flame-retardant property addresses the flammability risk posed by the thiophene and methanol groups.[1]
Respiratory Protection Not required if handled exclusively within a certified and properly functioning chemical fume hood. For spills or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11][12]A fume hood provides primary engineering control to prevent inhalation of toxic vapors.[12] A respirator is a critical secondary control for emergency situations.

Operational and Disposal Plan: A Step-by-Step Workflow

A systematic approach to the entire lifecycle of the chemical in the lab is crucial for maintaining a safe environment. This workflow outlines the key procedural steps.

G cluster_prep Preparation & Handling cluster_post Post-Procedure & Disposal storage 1. Receipt & Storage Store in a cool, dry, well-ventilated, flammable-rated cabinet away from oxidizers. [2, 10] checks 2. Pre-Use Checks Verify fume hood certification. Ensure safety shower/eyewash is accessible. [3] Don PPE. storage->checks Verify handling 3. Handling Weigh and transfer compound only inside the fume hood. Ground equipment to prevent static discharge. [2, 4] checks->handling Proceed decon 4. Decontamination Wipe down surfaces in the fume hood with an appropriate solvent. Wash all glassware thoroughly. handling->decon Complete Reaction disposal 5. Waste Disposal Collect all liquid and solid waste in separate, clearly labeled, sealed waste containers. [20, 22] decon->disposal Segregate Waste removal 6. PPE Removal Remove apron, outer gloves, face shield, inner gloves, and lab coat in that order. Wash hands thoroughly. [4] disposal->removal Secure Area

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without appropriate respiratory protection.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Contain : For small spills inside a fume hood, absorb the material with an inert absorbent like sand or vermiculite.[1] Do not use combustible materials.

  • Collect : Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to the laboratory supervisor and environmental health and safety office.

Waste Disposal Plan

Due to its flammability and potential toxicity, all waste containing this compound must be treated as hazardous chemical waste.[13]

  • Waste Segregation : Do not mix this waste with other streams. Collect it in a dedicated container labeled "this compound Waste" and include identifiers for "Flammable" and "Toxic".[13][14]

  • Container Management : Use a robust, leak-proof container (HDPE or glass is appropriate).[13] The container must be kept closed at all times except when adding waste.[13]

  • Contaminated Materials : All disposable items that come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) must be collected in a sealed bag or container and disposed of as solid hazardous waste.[15]

  • Disposal : Arrange for pickup and disposal through your institution's certified environmental health and safety program. Never pour this chemical down the drain.[13][16]

Emergency Exposure Procedures

Immediate and correct first aid is critical in mitigating the effects of an accidental exposure.

  • Inhalation : Immediately move the affected person to fresh air.[17] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[18]

  • Skin Contact : Remove all contaminated clothing immediately.[2] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with gently running water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical. Ingestion of as little as 10 mL of a methanol-related compound can cause blindness.[17]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.